molecular formula C16H27NO10 B609274 m-PEG5-succinimidyl carbonate

m-PEG5-succinimidyl carbonate

Numéro de catalogue: B609274
Poids moléculaire: 393.39 g/mol
Clé InChI: ZQIGTCCMJKPNRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

m-PEG5-succinimidyl carbonate is a PEG Linker.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIGTCCMJKPNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-Succinimidyl Carbonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG5-succinimidyl carbonate is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation, particularly in the fields of drug delivery and development. It is a non-cleavable linker composed of a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units (PEG5) and an N-hydroxysuccinimide (NHS) activated carbonate ester. This structure allows for the covalent attachment of the PEG spacer to primary amines on biomolecules such as proteins, peptides, and antibodies through the formation of a stable carbamate (B1207046) linkage.

The incorporation of the hydrophilic PEG5 spacer offers several advantages in bioconjugate design. It can enhance the solubility and stability of the modified molecule, reduce aggregation, and minimize immunogenic responses.[1] In the context of Antibody-Drug Conjugates (ADCs), the PEG linker can improve the pharmacokinetic profile of the conjugate, leading to a longer circulation half-life.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for bioconjugation, and a visual representation of its application in the mechanism of action of an Antibody-Drug Conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing bioconjugation experiments, as well as for the characterization of the resulting conjugates.

PropertyValueSource
Chemical Formula C16H27NO10[2][][4]
Molecular Weight 393.39 g/mol [2][]
CAS Number 1058691-00-1[4]
Purity Typically ≥95% to 98%[4][5]
Appearance White to off-white solidGeneric
Solubility Soluble in DMSO[6]
Storage Conditions -20°C in a dry, inert environment[1][][4]

Reaction Mechanism and Experimental Workflow

The primary application of this compound is the modification of primary amines, such as the lysine (B10760008) residues on a protein or antibody. The succinimidyl carbonate group is a highly reactive leaving group that readily reacts with the nucleophilic amine to form a stable carbamate bond, releasing N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products mPEG5_SC This compound Conjugate m-PEG5-Carbamate-Biomolecule mPEG5_SC->Conjugate Reaction with primary amine NHS N-Hydroxysuccinimide (Byproduct) mPEG5_SC->NHS Biomolecule_NH2 Biomolecule-NH₂ (e.g., Protein) Biomolecule_NH2->Conjugate

Caption: Reaction of this compound with a primary amine.

Below is a generalized experimental workflow for the PEGylation of a protein using this compound, followed by purification and characterization of the conjugate.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Reagent_Prep Prepare Protein Solution (e.g., in PBS, pH 7.4-8.5) Mixing Add Linker Solution to Protein Solution (molar excess) Reagent_Prep->Mixing Linker_Prep Dissolve m-PEG5-SC in anhydrous DMSO Linker_Prep->Mixing Incubation Incubate at Room Temperature (e.g., 1-2 hours) Mixing->Incubation Quenching Quench Reaction (e.g., with Tris or Glycine) Incubation->Quenching Purification_Method Purify Conjugate (e.g., SEC or IEX) Quenching->Purification_Method Analysis Analyze Conjugate (e.g., SDS-PAGE, SEC-HPLC) Purification_Method->Analysis

Caption: General workflow for protein PEGylation.

Detailed Experimental Protocol: PEGylation of a Model Protein

This protocol provides a detailed methodology for the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

  • Model Protein (e.g., BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • SDS-PAGE apparatus and reagents

Procedure:

  • Protein Preparation:

    • Dissolve the model protein in 0.1 M PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from excess reagent and byproducts using a desalting column or SEC.[7][]

    • Equilibrate the SEC column with 0.1 M PBS (pH 7.4).

    • Load the quenched reaction mixture onto the column and elute with the equilibration buffer.

    • Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

  • Characterization of the PEGylated Protein:

    • Analyze the collected fractions containing the protein by SDS-PAGE to confirm successful PEGylation, which will be indicated by a shift to a higher molecular weight compared to the unmodified protein.

    • Further characterization can be performed using techniques such as SEC-HPLC to assess the purity and aggregation state of the conjugate.[9]

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the construction of ADCs. It serves as a hydrophilic, non-cleavable linker to attach a cytotoxic payload to an antibody. The following diagram illustrates the general mechanism of action of an ADC utilizing such a linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG5 Linker) Receptor Target Receptor ADC->Receptor 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Cytotoxic Drug Release Lysosome->Drug_Release 4. Lysosomal Degradation of Antibody Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action of an Antibody-Drug Conjugate.

This compound is a versatile and effective reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines make it a valuable tool for researchers and drug development professionals. The ability to enhance the physicochemical and pharmacokinetic properties of therapeutic proteins and to serve as a linker in ADCs underscores its importance in the development of next-generation biotherapeutics. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in various bioconjugation strategies.

References

An In-depth Technical Guide to m-PEG5-succinimidyl carbonate: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of m-PEG5-succinimidyl carbonate, a key reagent in bioconjugation and drug delivery. The information is intended to support research and development efforts by providing detailed technical data and procedural insights.

Core Chemical Properties

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester carbonate functional group. This structure imparts desirable characteristics for bioconjugation, including enhanced solubility and reduced immunogenicity of the target molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C16H27NO10[][2]
Molecular Weight 393.39 g/mol [][2][3]
Purity Typically ≥95% or ≥98%[2]
CAS Number 1058691-00-1[2][4][5]
Solubility Soluble in DMSO (e.g., 10 mM), DMF, and aqueous buffers. Moderately to highly soluble in water due to the PEG linker.[5][6]
Storage Conditions -20°C in a dry, inert atmosphere. Protect from moisture and light.[][2][4][7]
Stability Profile

The stability of this compound is primarily influenced by the hydrolysis of the succinimidyl carbonate group, a reaction that is dependent on pH and temperature. The PEG component itself is generally stable under typical bioconjugation conditions.

Hydrolysis of the Succinimidyl Carbonate Group:

The NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction in aqueous solutions. The rate of hydrolysis increases significantly with higher pH and temperature.[6]

Compound TypepHTemperatureHalf-life (minutes)
PEG-Succinimidyl Carbonate (PEG-SC)8.025°C20.4

Table 2: Hydrolysis half-life of PEG-Succinimidyl Carbonate (PEG-SC) at pH 8.0 and 25°C. It is a general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[6]

Reactivity and Mechanism of Action

The primary utility of this compound lies in its ability to react with primary amines (-NH2) present on biomolecules such as proteins, peptides, and antibodies.[][8] This reaction, known as aminolysis, results in the formation of a stable carbamate (B1207046) linkage.[][9]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reagent m-PEG5-O-(C=O)-NHS product m-PEG5-O-(C=O)-NH-R reagent->product + R-NH2 amine R-NH2 leaving_group NHS product->leaving_group + NHS

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.

General Protein PEGylation Protocol

This protocol outlines the basic steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Protein of interest

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC, IEX, or HIC columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • PEGylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG reagent, protein, and byproducts using an appropriate chromatography method.[]

PEGylation_Workflow start Start protein_prep Prepare Protein Solution start->protein_prep reagent_prep Prepare m-PEG5-SC Stock start->reagent_prep reaction Mix Protein and m-PEG5-SC protein_prep->reaction reagent_prep->reaction incubation Incubate reaction->incubation quenching Quench Reaction incubation->quenching purification Purify PEGylated Protein quenching->purification analysis Analyze Product purification->analysis end End analysis->end

Figure 2. General workflow for protein PEGylation.

Purification of PEGylated Proteins

The purification of PEGylated proteins is crucial to remove unreacted components and isolate the desired conjugate.[] The choice of method depends on the physicochemical differences between the native protein, the PEGylated product, and impurities.

  • Size Exclusion Chromatography (SEC): This is often the primary method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the un-PEGylated protein.[] It is also effective at removing low molecular weight byproducts.[]

  • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its isoelectric point.[] This change in charge can be exploited for separation using IEX.[]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for separation on an HIC column.[]

Characterization of PEGylated Proteins

The extent of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE: PEGylation increases the apparent molecular weight of a protein, resulting in a shift in its migration on an SDS-PAGE gel. This provides a qualitative or semi-quantitative measure of conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can determine the precise molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.

  • Chromatography (SEC, IEX, RP-HPLC): Chromatographic methods can be used to separate and quantify different PEGylated species (e.g., mono-, di-, and multi-PEGylated forms).[]

Applications in Research and Drug Development

The favorable properties of this compound make it a valuable tool in several areas:

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it is used to attach cytotoxic drugs to antibodies, improving the pharmacokinetic profile of the ADC.[][4][5][11]

  • Protein and Peptide PEGylation: The covalent attachment of the PEG chain can enhance the solubility and in vivo stability of therapeutic proteins and peptides, reduce their immunogenicity, and prolong their circulation half-life.[]

  • Surface Functionalization: It can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.[]

  • PROTACs: This reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][11]

Applications reagent m-PEG5-succinimidyl carbonate adcs ADCs reagent->adcs pegylation Protein/Peptide PEGylation reagent->pegylation surface_mod Surface Functionalization reagent->surface_mod protacs PROTACs reagent->protacs

Figure 3. Key applications of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core mechanism of action of methoxy-poly(ethylene glycol)5-succinimidyl carbonate (m-PEG5-succinimidyl carbonate). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for modifying proteins, peptides, antibodies, and other biomolecules. This document outlines the fundamental reaction chemistry, provides insights into reaction kinetics, and presents detailed experimental protocols for its application.

Core Mechanism of Action: Carbamate (B1207046) Linkage Formation

The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction with primary amines.[1][2][] The succinimidyl carbonate group is a highly reactive ester that readily couples with the non-protonated primary amino groups found on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4][]

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl carbonate. This results in the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent carbamate linkage (also known as a urethane (B1682113) linkage).[4][6][7] This carbamate bond is significantly more stable to hydrolysis than an ester bond, providing long-term stability to the PEGylated molecule.[8]

The integral m-PEG5 component is a short, hydrophilic polyethylene (B3416737) glycol spacer. This spacer enhances the solubility and stability of the resulting conjugate and can reduce non-specific interactions.[][9] The methoxy (B1213986) cap at the terminus of the PEG chain ensures that the reagent is monofunctional, preventing unwanted cross-linking reactions.

Reaction_Mechanism reagent m-PEG5-O-(C=O)-O-NHS (this compound) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine R-NH₂ (Primary Amine) amine->intermediate product m-PEG5-O-(C=O)-NH-R (Carbamate Conjugate) intermediate->product Elimination leaving_group NHS (N-hydroxysuccinimide) intermediate->leaving_group

Figure 1: Reaction mechanism of this compound with a primary amine.

Quantitative Data and Reaction Kinetics

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the relative concentrations of the reactants. A critical competing reaction is the hydrolysis of the succinimidyl carbonate ester in aqueous solutions, which deactivates the reagent.

ParameterValueConditionsReference
Hydrolysis Half-life (T½) ~20.4 minutespH 8.0, 25°C
Typically triples with a one-unit decrease in pH
Optimal Reaction pH 7.0 - 9.0Balances amine reactivity and hydrolysis[10]
Recommended Molar Ratio 10:1 to 20:1 (PEG reagent:protein)To drive the reaction towards conjugation[11]
Reaction Time 1 - 2 hoursRoom temperature[11][12]
Storage Conditions -20°C in a dry, inert atmosphereTo maintain reactivity[][10]

Key Considerations:

  • pH: The rate of reaction with primary amines increases with pH as the amines become deprotonated and more nucleophilic. However, the rate of hydrolysis of the succinimidyl carbonate also increases with pH.[10] Therefore, a compromise pH of 7.0-8.5 is generally recommended to achieve efficient conjugation while minimizing hydrolysis.

  • Hydrolysis: The hydrolysis of the succinimidyl carbonate results in the formation of an unstable carbamic acid which quickly decomposes, rendering the reagent inactive. Due to this competing reaction, it is crucial to use the this compound solution immediately after preparation.[6]

  • Molar Ratio: A molar excess of the this compound reagent is typically used to ensure a high degree of labeling on the target molecule.[7]

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific applications.

General Protein PEGylation Protocol

This protocol is a general guideline for the PEGylation of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (or other amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the PEG reagent.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove excess PEG reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

  • Characterization:

    • Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Add PEG to Protein (Molar Excess) Incubate 1-2h at RT protein_prep->conjugation peg_prep Prepare m-PEG5-SC Solution (10-20 mg/mL in anhydrous DMSO) peg_prep->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC, Dialysis) quenching->purification characterization Characterize Product (SDS-PAGE, MS) purification->characterization

Figure 2: General experimental workflow for protein PEGylation.
Antibody Labeling Protocol

This protocol is adapted for the specific requirements of labeling antibodies.

Materials:

  • Antibody

  • This compound

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve or exchange the antibody into the Labeling Buffer at a concentration of 2-5 mg/mL.

    • Ensure the antibody solution is free of stabilizers containing primary amines like BSA or glycine.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar ratio (e.g., 20:1 PEG:antibody).

    • Add the calculated volume of the PEG stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted PEG reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the labeled antibody and the degree of labeling using appropriate analytical methods.

Conclusion

This compound is a versatile and efficient reagent for the modification of biomolecules through the formation of stable carbamate linkages. Understanding the core mechanism of action, reaction kinetics, and optimizing experimental protocols are crucial for achieving successful and reproducible bioconjugation. This guide provides the foundational knowledge for researchers to effectively utilize this reagent in their drug development and research applications.

References

An In-depth Technical Guide to the Reactivity of m-PEG5-Succinimidyl Carbonate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the therapeutic properties of biomolecules, including increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability.[] Among the various PEGylation reagents available, methoxy-PEG5-succinimidyl carbonate (m-PEG5-SC) has emerged as a versatile and efficient tool for selectively targeting primary amines.

This technical guide provides a comprehensive overview of the reactivity of m-PEG5-succinimidyl carbonate with primary amines. It delves into the core reaction mechanism, explores the critical factors influencing the reaction kinetics, presents detailed experimental protocols, and offers troubleshooting guidance for common challenges encountered during the PEGylation process.

Core Reaction Mechanism

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl carbonate group. This leads to the formation of a stable and irreversible carbamate (B1207046) linkage between the PEG moiety and the amine-containing molecule, with N-hydroxysuccinimide (NHS) being released as a byproduct.[]

The succinimidyl carbonate group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[][2][3] This high reactivity allows for efficient conjugation under mild reaction conditions.

Reaction_Mechanism cluster_reactants Reactants cluster_product Products mPEG m-PEG5-O-(C=O)-O-NHS PEG_Conjugate m-PEG5-O-(C=O)-NH-R mPEG->PEG_Conjugate Nucleophilic Attack NHS NHS mPEG->NHS Leaving Group PrimaryAmine R-NH₂ PrimaryAmine->PEG_Conjugate

Figure 1: Reaction of this compound with a primary amine.

Key Factors Influencing Reactivity

The efficiency and specificity of the PEGylation reaction are governed by several critical parameters. A thorough understanding of these factors is essential for optimizing the conjugation process and achieving the desired product characteristics.

pH

The pH of the reaction buffer is arguably the most critical factor influencing the reaction between this compound and primary amines. The reaction rate is highly pH-dependent, with the optimal range typically falling between pH 7.0 and 9.0.[4]

  • Below pH 7.0: Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the succinimidyl carbonate group.[4]

  • Above pH 8.5: While the rate of aminolysis (the desired reaction) increases, the rate of hydrolysis of the succinimidyl carbonate ester also accelerates significantly.[4][5] Hydrolysis is a competing reaction where water attacks the ester, leading to an inactive PEG-carboxylic acid and reducing the overall yield of the PEGylated product.[5]

pHAmine ReactivityNHS Ester Hydrolysis RateOverall Efficiency
< 7.0LowLowPoor due to protonated amines[4]
7.0 - 8.5HighModerateOptimal for most applications[4]
> 8.5Very HighHighCan be efficient but requires short reaction times

Table 1: Influence of pH on the reactivity of this compound.

Molar Ratio of Reactants

The molar ratio of the this compound to the amine-containing molecule is another crucial parameter. A molar excess of the PEG reagent is typically used to drive the reaction towards completion and maximize the yield of the PEGylated product. For protein labeling, a 20-fold molar excess of the PEG NHS ester is often recommended to achieve a labeling of 4-6 PEG chains per antibody.[6][7] However, the optimal ratio can vary depending on the concentration of the protein solution; more dilute solutions may require a higher excess of the PEG reagent.[6][7]

Temperature and Reaction Time

The PEGylation reaction can be performed at room temperature or on ice. Lowering the temperature (e.g., 4°C) can help to minimize hydrolysis of the succinimidyl carbonate ester, especially at higher pH values.[4] The reaction time is typically between 30 minutes to 2 hours.[4][6][7] It is important to optimize the reaction time to ensure complete conjugation while minimizing potential side reactions or degradation of the target molecule.

ParameterCondition 1Condition 2Rationale
Temperature Room Temperature4°C (on ice)Lower temperature reduces the rate of hydrolysis of the NHS ester.[4]
Time 30 - 60 minutes2 hoursShorter times at room temperature, longer times on ice to ensure completion.[4][6][7]

Table 2: Typical temperature and time conditions for PEGylation.

Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the this compound.[4][5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate, or borate (B1201080) buffers.[4]

Experimental Protocols

The following protocols provide a general framework for the PEGylation of proteins and small molecules with this compound. It is important to note that these are starting points, and optimization may be necessary for specific applications.

General Protocol for Protein PEGylation

Protein_PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.0) R1 Add m-PEG5-SC Solution to Protein Solution (Molar Excess) P1->R1 P2 Equilibrate m-PEG5-SC to Room Temperature P3 Prepare Fresh m-PEG5-SC Solution in Anhydrous Solvent (e.g., DMSO, DMF) P2->P3 P3->R1 R2 Incubate at RT (30-60 min) or 4°C (2 hours) R1->R2 PU1 Quench Reaction (Optional, e.g., Tris buffer) R2->PU1 PU2 Purify PEGylated Protein (e.g., SEC, IEX) PU1->PU2 PU3 Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) PU2->PU3

Figure 2: Workflow for protein PEGylation with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • m-PEG5-SC Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5] Immediately before use, dissolve the required amount of m-PEG5-SC in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction: While gently stirring, add the calculated volume of the m-PEG5-SC stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted m-PEG5-SC and the NHS byproduct from the PEGylated protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.

Troubleshooting

Even with optimized protocols, challenges can arise during the PEGylation process. The following table outlines common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No PEGylation 1. Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).[4][5]1. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES).[4]
2. Low pH: The pH of the reaction buffer is below 7.0, leading to protonated, unreactive amines.[4]2. Adjust the buffer pH to the optimal range of 7.2-8.5.[4]
3. Hydrolyzed m-PEG5-SC: The reagent was exposed to moisture or stored improperly.[5]3. Store the m-PEG5-SC desiccated at -20°C.[5] Allow the vial to warm to room temperature before opening.[5] Prepare fresh solutions in anhydrous solvent immediately before use.[5]
Precipitation 1. High Degree of PEGylation: Over-modification of the protein can lead to insolubility.1. Reduce the molar excess of m-PEG5-SC or decrease the reaction time.
2. Solvent Concentration: High concentration of the organic solvent used to dissolve the m-PEG5-SC.2. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).
Heterogeneous Product 1. Multiple Reactive Sites: The protein has multiple primary amines with similar reactivity.1. This is an inherent characteristic of amine-reactive chemistry. Purification techniques like IEX can be used to separate different PEGylated species. For site-specific PEGylation, other chemistries may be required.

Table 3: Troubleshooting guide for PEGylation with this compound.

Troubleshooting_Logic Start Low PEGylation Yield? Cause1 Buffer Contains Amines? Start->Cause1 Yes Cause2 pH Too Low? Cause1->Cause2 No Solution1 Buffer Exchange to Amine-Free Buffer Cause1->Solution1 Yes Cause3 Reagent Hydrolyzed? Cause2->Cause3 No Solution2 Adjust pH to 7.2-8.5 Cause2->Solution2 Yes Solution3 Use Fresh, Properly Stored Reagent Cause3->Solution3 Yes End Re-run Experiment Solution1->End Solution2->End Solution3->End

Figure 3: Decision tree for troubleshooting low PEGylation yield.

Conclusion

This compound is a powerful reagent for the modification of primary amines on biomolecules. Its high reactivity and ability to form stable carbamate linkages make it a valuable tool in drug development and various research applications. By carefully controlling key reaction parameters such as pH, molar ratio, temperature, and buffer composition, researchers can achieve efficient and reproducible PEGylation, leading to the development of bioconjugates with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols to successfully implement this important bioconjugation chemistry.

References

Navigating Bioconjugation: A Technical Guide to m-PEG5-Succinimidyl Carbonate Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical properties of m-PEG5-succinimidyl carbonate, a critical linker molecule in modern drug development and research, reveals key data on its solubility and stability. This guide provides researchers, scientists, and drug development professionals with the essential technical information and protocols to effectively utilize this versatile reagent in their work, from antibody-drug conjugates (ADCs) to nanoparticle surface functionalization.

The defining characteristic of this compound is its dual nature: a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a highly reactive succinimidyl carbonate group. The five-unit PEG chain significantly enhances the solubility of the molecule and any conjugate it is attached to, a crucial factor in developing therapeutics with improved pharmacokinetic profiles. The succinimidyl carbonate moiety allows for efficient and stable covalent bonding to primary amines on biomolecules, forming a robust carbamate (B1207046) linkage.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. While the PEG chain imparts favorable aqueous solubility, the molecule is also soluble in several common organic solvents used to prepare stock solutions.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mMCommonly used for preparing concentrated stock solutions.
Dimethylformamide (DMF)Highly SolubleAnother common solvent for dissolving NHS esters for conjugation reactions. Anhydrous DMF is recommended to prevent premature hydrolysis.
Water / Aqueous BuffersModerately to Highly SolubleThe PEG5 linker enhances aqueous solubility. However, at very high concentrations, aggregation may occur.
Dichloromethane (DCM)SolubleUseful for certain synthetic steps, though less common for final bioconjugation reactions.

Stability and Hydrolysis

The stability of this compound is primarily governed by the susceptibility of the succinimidyl carbonate group to hydrolysis, a competing reaction to the desired amination. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment. Succinimidyl carbonates are generally considered to be more stable against hydrolysis than some other N-hydroxysuccinimide (NHS) esters.[1]

The reaction of this compound with primary amines is most efficient at a pH range of 7.2 to 8.5. This range represents a compromise between maintaining the nucleophilicity of the amine and minimizing the rate of hydrolysis of the succinimidyl carbonate group.

Below is a summary of the hydrolysis half-life for a generic PEG-succinimidyl carbonate at 25°C, which provides a strong indication of the stability of this compound under various pH conditions.

pHHalf-life (t½)
8.0~20.4 minutes
7.0~61.2 minutes
6.0~183.6 minutes

Note: The half-life at pH 7.0 and 6.0 are estimated based on the principle that the half-life of a succinimidyl carbonate typically triples with each unit decrease in pH.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the thermodynamic solubility of this compound in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. For greater precision, the supernatant can be filtered through a 0.22 µm filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

    • Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve from the standard solutions and determine the concentration of the this compound in the saturated supernatant. This concentration represents the aqueous solubility.

Protocol for Determining the Rate of Hydrolysis

This protocol details a method to measure the hydrolysis rate of this compound by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).

    • Prepare the desired aqueous buffers (e.g., phosphate (B84403) buffer at pH 7.0, borate (B1201080) buffer at pH 8.0 and 9.0).

    • Prepare a standard solution of NHS in the same buffer for calibration.

  • Kinetic Measurement:

    • Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette within a UV-Vis spectrophotometer.

    • Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly.

    • Immediately begin monitoring the increase in absorbance at 260 nm over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • The observed rate of hydrolysis (k_obs) can be determined by fitting the absorbance data versus time to a pseudo-first-order kinetic model.

    • The half-life (t½) of the succinimidyl carbonate group under the tested conditions can be calculated using the equation: t½ = 0.693 / k_obs.

Visualizing Key Processes

To further elucidate the chemical behavior and application of this compound, the following diagrams illustrate the hydrolysis pathway and a typical bioconjugation workflow.

Hydrolysis_Pathway cluster_products Products mPEG5_SC m-PEG5-Succinimidyl Carbonate Hydrolyzed_PEG m-PEG5-Hydroxy Carbonic Acid (Unstable) mPEG5_SC->Hydrolyzed_PEG pH dependent NHS N-Hydroxysuccinimide (NHS) mPEG5_SC->NHS H2O H₂O (Hydrolysis) H2O->mPEG5_SC Final_Product m-PEG5-OH + CO₂ Hydrolyzed_PEG->Final_Product

Hydrolysis pathway of this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Dissolve_PEG Dissolve m-PEG5-SC in anhydrous DMSO/DMF Mix Mix PEG Reagent and Protein Solution Dissolve_PEG->Mix Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Prepare_Protein->Mix Incubate Incubate (e.g., 1-2 hours at Room Temperature) Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze

A typical workflow for bioconjugation.

References

A Comprehensive Technical Guide to the Storage and Handling of m-PEG5-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and handling of m-PEG5-succinimidyl carbonate, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring reproducible results in experimental applications.

Introduction to this compound

This compound is a monofunctional, amine-reactive polyethylene (B3416737) glycol (PEG) derivative. It is widely utilized for the covalent modification of proteins, peptides, antibodies, and other biomolecules through a process known as PEGylation.[1][] This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[] The molecule consists of a methoxy-capped polyethylene glycol chain with five repeating ethylene (B1197577) glycol units, linked to a succinimidyl carbonate active ester.[3][4] This active ester reacts specifically with primary amines on biomolecules to form stable carbamate (B1207046) bonds.[][5]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its correct handling and application.

PropertyValueSource
Molecular Formula C16H27NO10[5]
Molecular Weight 393.39 g/mol [5]
Appearance White to off-white solid or liquid[6]
Purity Typically ≥95%
Solubility Soluble in water, aqueous buffers, chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[6][6]

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound, primarily through hydrolysis of the reactive succinimidyl carbonate ester.

Recommended Storage Conditions:

  • Temperature: For long-term storage, the reagent should be kept at -20°C.[3][5] Some suppliers suggest storage at 2-8°C is also acceptable.

  • Atmosphere: Store in a tightly sealed container under an inert, dry atmosphere (e.g., argon or nitrogen).[]

  • Moisture: The reagent is highly sensitive to moisture.[] Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation.

  • Light: Protect from light.[]

Stability and Hydrolysis:

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.041 hour
8.6410 minutes

Data sourced from Thermo Fisher Scientific for a typical NHS ester and should be used as an estimate.[8]

Higher temperatures will accelerate the rate of hydrolysis.[9] Therefore, it is crucial to prepare solutions of this compound fresh for each use and to avoid storing it in aqueous solutions.[6]

Handling and Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions for handling chemical reagents should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to an antibody. This protocol should be optimized for each specific application.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer (PBS).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mg/mL solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the antibody.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10%.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the PEGylated antibody using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the resulting conjugate to determine the degree of PEGylation and confirm its purity and activity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

G Figure 1: Factors Affecting this compound Stability cluster_storage Storage Conditions cluster_handling Handling Practices Temperature Temperature (-20°C Recommended) Degradation Hydrolysis of Succinimidyl Carbonate Temperature->Degradation Atmosphere Inert Atmosphere (Dry Argon/Nitrogen) Stability Maintained Reagent Reactivity Atmosphere->Stability Moisture Absence of Moisture Moisture->Degradation Light Protection from Light Light->Degradation Warming Warm to Room Temp Before Opening Warming->Stability Fresh_Solutions Prepare Solutions Fresh Fresh_Solutions->Stability Avoid_Aqueous_Storage Avoid Aqueous Storage Avoid_Aqueous_Storage->Stability

Caption: Key factors influencing the stability of this compound.

G Figure 2: General Workflow for Antibody PEGylation A 1. Antibody Preparation (Buffer Exchange to Amine-Free Buffer) C 3. Conjugation Reaction (Add PEG Reagent to Antibody, pH 7.2-8.0) A->C B 2. Reagent Preparation (Dissolve m-PEG5-SC in Anhydrous DMF/DMSO) B->C D 4. Quenching (Add Tris or Glycine to Stop Reaction) C->D E 5. Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (Confirm PEGylation and Purity) E->F

Caption: A typical experimental workflow for the PEGylation of an antibody.

References

An In-depth Technical Guide to m-PEG5-succinimidyl carbonate (CAS: 1058691-00-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate, also known as m-PEG5-NHS carbonate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation and drug development.[1][2][3] Its structure features a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units, functionalized with a succinimidyl carbonate reactive group. This configuration allows for the covalent attachment of the PEG spacer to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable carbamate (B1207046) linkages.[1][] The incorporation of the hydrophilic PEG5 spacer enhances the solubility and stability of the resulting conjugates, reduces aggregation, and can improve their pharmacokinetic profiles, making it a valuable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][]

Physicochemical and Reactive Properties

The properties of this compound are summarized in the table below. It is crucial to handle the reagent in a dry, inert environment to prevent hydrolysis of the reactive succinimidyl carbonate group.[1][]

PropertyValueReference
CAS Number 1058691-00-1[5]
Molecular Formula C16H27NO10[6]
Molecular Weight 393.39 g/mol [6]
Purity Typically >95%[5]
Appearance White to off-white solid[7]
Solubility Soluble in water, chloroform, and DMSO[7]
Reactive Group N-Hydroxysuccinimidyl (NHS) Carbonate[3]
Target Functional Group Primary amines (-NH2)[1]
Resulting Linkage Stable carbamate bond[1][]
Cleavability Non-cleavable[2][3]
Storage Conditions -20°C in a dry, inert atmosphere[1][][5]

Reaction Mechanism

The succinimidyl carbonate group of this compound reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the succinimidyl carbonate, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7-9) to ensure the amine is deprotonated and thus more nucleophilic.[1]

Reaction_Mechanism reagent m-PEG5-O-(C=O)-NHS product m-PEG5-O-(C=O)-NH-R (PEGylated Protein) reagent->product + R-NH2 amine R-NH2 (e.g., Protein-Lysine) amine->product byproduct NHS product->byproduct + NHS PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Dissolve Protein in Buffer (pH 7.5) conjugation Add Reagent to Protein (Molar Excess) protein_prep->conjugation reagent_prep Dissolve m-PEG5-SC in DMSO reagent_prep->conjugation incubation Incubate 1-2h at Room Temperature conjugation->incubation quenching Quench with Tris Buffer incubation->quenching purification Purify by SEC or Dialysis quenching->purification characterization Analyze by SDS-PAGE and HPLC purification->characterization ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) conjugation Conjugation Reaction (Control Molar Ratio) mAb->conjugation drug_linker Drug-m-PEG5-SC Construct drug_linker->conjugation purification Purification (e.g., HIC, SEC) conjugation->purification characterization Characterization (DAR, Purity, etc.) purification->characterization final_adc Purified ADC characterization->final_adc

References

In-Depth Technical Guide: m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research use only. A complete, official Safety Data Sheet (SDS) for m-PEG5-succinimidyl carbonate (CAS: 1058691-00-1) with all 16 sections was not publicly available from the searched sources. The information presented herein is a compilation of data from various chemical suppliers and scientific literature and should not be considered a substitute for a manufacturer-provided SDS. Users should exercise caution and consult with their institution's safety office for guidance on handling this chemical.

Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing five ethylene (B1197577) glycol units. It is functionalized with a methoxy (B1213986) group at one terminus and a succinimidyl carbonate reactive group at the other. This heterobifunctional structure allows for the covalent attachment of the PEG spacer to primary amine groups on biomolecules such as proteins, peptides, and antibodies.

PropertyValueSource
Chemical Name (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate[1]
CAS Number 1058691-00-1[2][3]
Molecular Formula C16H27NO10[1][2]
Molecular Weight 393.39 g/mol [1][3][]
Purity Typically ≥95% - 98%[2]
Appearance White to off-white solid or wax-like substance[5]
Solubility Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Not soluble in ether.[5][6]

Hazard Identification and Safety Information

Pictograms: Not available.

Signal Word: Not available.

Hazard Statements: The potential hazards are not fully characterized. Handle with care as with all laboratory chemicals.

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

ParameterRecommendationSource
Storage Temperature -20°C is commonly recommended. Some suppliers suggest 2-8°C.[2][3][7][8][9][10]
Storage Conditions Store in a dry, sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture and light.[]
Shipping Conditions Typically shipped at ambient temperature.[2]

Stability: The succinimidyl carbonate group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis half-life can be less than five minutes in aqueous solutions. To maintain reactivity, it is crucial to minimize exposure to moisture and to equilibrate the vial to room temperature before opening. Stock solutions should be prepared in anhydrous, amine-free solvents like DMSO or DMF and used promptly.

Applications in Bioconjugation

This compound is primarily used as a linker in bioconjugation, particularly for the PEGylation of biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).

Key Applications:

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it connects a cytotoxic drug to an antibody. The PEG spacer improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[][6]

  • Protein and Peptide Modification: Attaching PEG chains (PEGylation) can increase the stability, solubility, and in vivo half-life of therapeutic proteins and peptides while potentially reducing their immunogenicity.[]

  • PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][11]

  • Surface Functionalization: Modifying the surfaces of nanoparticles or medical devices to improve biocompatibility and reduce protein adsorption.[]

The core reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) on the succinimidyl carbonate, leading to the formation of a stable carbamate (B1207046) bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

The following are generalized protocols for the use of this compound in protein modification. These should be optimized for the specific application.

Preparation of Reagent Stock Solution
  • Remove the vial of this compound from -20°C storage and allow it to fully equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • This stock solution should be used immediately. Discard any unused portion of the diluted reagent.

General Protocol for Protein PEGylation
  • Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer using dialysis or a desalting column.

  • Calculation of Reagent Amount: The extent of PEGylation is controlled by the molar ratio of the PEG reagent to the protein. A starting point is a 5- to 20-fold molar excess of this compound to the protein. This ratio may need to be adjusted for more dilute protein solutions or to achieve the desired degree of labeling.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired outcome.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or glycine, to consume any unreacted PEG reagent.

  • Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization: The degree of PEGylation can be assessed using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Visualizations

Reaction of this compound with a Primary Amine

G PEG m-PEG5-O-(C=O)-O-NHS Protein Protein-NH2 Conjugate Protein-NH-(C=O)-O-m-PEG5 PEG->Conjugate + Protein-NH2 (pH 7.2-8.0) NHS N-hydroxysuccinimide (NHS)

Caption: Reaction of this compound with a primary amine.

General Workflow for Protein PEGylation

G A Prepare Protein Solution (Amine-free buffer, pH 7.2-8.0) C Add PEG Reagent to Protein (5-20x molar excess) A->C B Prepare m-PEG5-SC Stock Solution (Anhydrous DMSO or DMF) B->C D Incubate (RT for 30-60 min or 4°C for 2h) C->D E Purify Conjugate (Dialysis, SEC, or TFF) D->E F Characterize PEGylated Protein (SDS-PAGE, MS, HPLC) E->F

Caption: General experimental workflow for protein PEGylation.

Role of PEG Linker in Antibody-Drug Conjugates (ADCs)

G cluster_ADC ADC Structure cluster_Properties Properties Conferred by PEG Linker Antibody Antibody Linker m-PEG5 Linker Antibody->Linker Drug Cytotoxic Drug Linker->Drug Sol Increased Solubility Linker->Sol Stab Enhanced Stability PK Improved Pharmacokinetics (Longer half-life) Agg Reduced Aggregation

Caption: Role of the m-PEG5 linker in enhancing ADC properties.

References

The Unseen Architect: A Technical Guide to Non-Cleavable PEG5 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker to connect a biomolecule to a payload is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. While a diverse array of linker technologies exists, non-cleavable linkers, particularly those incorporating short polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to create stable and effective biotherapeutics. This in-depth technical guide focuses on the non-cleavable PEG5 linker, a discrete and defined chemical entity that offers a unique balance of properties for advanced bioconjugation strategies, most notably in the development of Antibody-Drug Conjugates (ADCs).

Core Principles of Non-Cleavable PEG5 Linkers

A non-cleavable PEG5 linker is a chemical bridge designed to form a stable, covalent bond between two molecules, typically a large biomolecule like an antibody and a smaller molecule such as a cytotoxic drug. The "non-cleavable" designation signifies that the linker is resistant to degradation under physiological conditions, ensuring that the payload remains attached to the biomolecule until the entire conjugate is internalized and processed by the target cell.[1][2] The "PEG5" component refers to a discrete chain of five repeating ethylene (B1197577) glycol units, which imparts specific and desirable physicochemical properties to the bioconjugate.[3]

The primary advantages of employing a non-cleavable PEG5 linker in bioconjugation include:

  • Enhanced Plasma Stability: The robust, non-cleavable bond prevents premature release of the payload in systemic circulation, minimizing off-target toxicity and improving the therapeutic index.[1][2]

  • Improved Hydrophilicity and Solubility: The hydrophilic nature of the PEG5 chain can significantly increase the aqueous solubility of hydrophobic payloads, reducing the propensity for aggregation, which is a common challenge in ADC development.[3][4][5]

  • Controlled Pharmacokinetics: The presence and length of the PEG linker can influence the pharmacokinetic profile of the bioconjugate, often leading to a longer circulation half-life.[6][7][8]

  • Precise Spatial Control: The defined length of the PEG5 linker provides a specific and consistent distance between the biomolecule and the payload, which can be crucial for optimizing biological activity.[4]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The inclusion of a PEG linker, even a short one like PEG5, can have a quantifiable impact on the properties of a bioconjugate. While specific data for PEG5 is often embedded within broader studies on PEG linker length, the following tables summarize representative quantitative data that illustrates the effects of short PEG linkers on key performance parameters.

Table 1: Impact of Short PEG Linkers on Pharmacokinetics of Antibody-Drug Conjugates

LinkerClearance (mL/day/kg)Half-life (t½, hours)Key Findings
No PEG1.0150Baseline pharmacokinetic profile of the ADC without a PEG spacer.
PEG40.8180The inclusion of a short PEG4 linker leads to a noticeable decrease in clearance and a corresponding increase in half-life.
PEG80.6220A slightly longer PEG8 linker further improves the pharmacokinetic profile, demonstrating the impact of even small changes in PEG chain length.[1][9]

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. The specific values are representative and may vary depending on the antibody, payload, and conjugation site.[1]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

LinkerIC50 (ng/mL)Relative PotencyKey Findings
No PEG101.0Baseline cytotoxicity of the ADC without a PEG spacer.
PEG4120.83The introduction of a short PEG4 linker results in a slight decrease in in vitro potency.
PEG8150.67A longer PEG8 linker can lead to a more pronounced reduction in in vitro cytotoxicity, potentially due to steric hindrance.[9][10]

Data is representative and synthesized from studies comparing different PEG linker lengths in various ADC constructs. The IC50 values are illustrative and highly dependent on the cell line, target antigen expression, and payload.[9][10]

Table 3: Solubility Enhancement of a Hydrophobic Molecule with a PEG5 Linker

CompoundAqueous Solubility (µg/mL)Fold Increase
Hydrophobic Drug1-
Hydrophobic Drug-PEG5 Conjugate5050

This data is illustrative and based on the general principle that PEGylation enhances the solubility of hydrophobic molecules. The actual fold increase will vary depending on the specific hydrophobic drug and the overall structure of the conjugate.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its application in the creation of an antibody-drug conjugate.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes a general method for synthesizing an NHS-PEG5-Maleimide linker, a versatile tool for two-step bioconjugation reactions.

Materials:

  • Pentaethylene glycol

  • Boc-glycine N-hydroxysuccinimide ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Maleimide (B117702)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Monoprotection of Pentaethylene Glycol: React pentaethylene glycol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the terminal hydroxyl groups.

  • Activation of the Free Hydroxyl Group: Activate the remaining free hydroxyl group, for example, by converting it to a mesylate or tosylate.

  • Introduction of the Maleimide Moiety: React the activated PEG derivative with maleimide to introduce the maleimide functional group.

  • Deprotection: Remove the protecting group from the other end of the PEG chain to reveal the free hydroxyl group.

  • Coupling with a Carboxylic Acid: Couple the free hydroxyl group with a carboxylic acid that will be activated to an NHS ester. For example, react with a protected amino acid like Boc-glycine.

  • NHS Ester Formation: Deprotect the carboxylic acid and then react it with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the final NHS-PEG5-Maleimide linker.

  • Purification: Purify the final product using silica gel chromatography.

Bioconjugation of an Antibody to a Thiol-Containing Payload using NHS-PEG5-Maleimide

This protocol outlines the two-step conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to an antibody via a heterobifunctional NHS-PEG5-Maleimide linker.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • NHS-PEG5-Maleimide linker

  • Thiol-containing payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[11]

  • Quenching reagent (e.g., Tris buffer or cysteine)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG5-Maleimide

  • Prepare the Antibody: Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with the NHS ester. Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare the Linker Solution: Immediately before use, dissolve the NHS-PEG5-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[12]

  • Conjugation Reaction: Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody). The optimal ratio should be determined empirically.[2][12][13]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[1]

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11][14]

Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Payload

  • Prepare the Payload Solution: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

  • Conjugation Reaction: Add the payload solution to the maleimide-activated antibody solution at a slight molar excess (e.g., 1.5 to 5-fold molar excess of payload to antibody).[15]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol.[2]

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.[13]

  • Final Purification: Purify the final antibody-drug conjugate by size-exclusion chromatography to remove any unreacted payload and other small molecules.[1][11][14]

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties.

Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a standard method to assess the purity of the ADC and to quantify the level of aggregation.

Method:

  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl).[16]

  • Mobile Phase: A typical mobile phase is a phosphate (B84403) buffer containing a salt, for example, 150 mM sodium phosphate, pH 7.0.[11] The mobile phase composition may need to be optimized to minimize secondary interactions with the column matrix.[17][18]

  • Detection: UV detection at 280 nm for the protein and at a wavelength corresponding to the payload's absorbance maximum.

  • Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to aggregates.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and will have a longer retention time on the HIC column.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).[16]

  • Mobile Phase: A gradient is typically used, starting with a high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0) and decreasing to a low salt concentration.[16][19]

  • Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The average DAR can be calculated from the relative peak areas.[20][21][22]

Method 2: Mass Spectrometry (MS)

Intact mass analysis of the ADC can provide a precise determination of the DAR. The analysis can be performed on the intact ADC or after reducing the antibody to separate the light and heavy chains.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: The ADC sample is typically desalted before analysis. For analysis of the individual chains, the ADC is reduced with a reducing agent like DTT.

  • Analysis: The deconvoluted mass spectrum will show a distribution of masses corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of these species.[13]

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving non-cleavable PEG5 linkers.

ADC_Mechanism_of_Action Mechanism of Action of an ADC with a Non-Cleavable Linker cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding Binding ADC->Binding Receptor Target Antigen (e.g., HER2) Binding->Receptor Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Release Payload-Linker- Amino Acid Metabolite Released Degradation->Release Target Intracellular Target (e.g., Microtubules) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Bioconjugation_Workflow Experimental Workflow for ADC Synthesis cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody Reaction1 Conjugation (pH 7.5-8.5) Antibody->Reaction1 Linker NHS-PEG5-Maleimide Linker Linker->Reaction1 Purification1 Purification (SEC) Reaction1->Purification1 Activated_Ab Maleimide-Activated Antibody Purification1->Activated_Ab Reaction2 Conjugation (pH 6.5-7.5) Activated_Ab->Reaction2 Payload Thiol-Containing Payload Payload->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 ADC Final ADC Purification2->ADC

Caption: Two-step experimental workflow for ADC synthesis.

DAR_Determination_Workflow Workflow for DAR Determination by HIC ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Detection UV Detection HIC_Column->Detection Gradient Salt Gradient (High to Low) Gradient->HIC_Column Chromatogram Chromatogram (Peaks for each DAR) Detection->Chromatogram Analysis Peak Integration & Average DAR Calculation Chromatogram->Analysis Result Average DAR Analysis->Result

Caption: Workflow for DAR determination using HIC.

Conclusion

Non-cleavable PEG5 linkers represent a refined and powerful tool in the bioconjugation toolbox. Their discrete nature allows for the production of more homogeneous bioconjugates with predictable properties. The enhanced stability they confer is paramount for developing safe and effective targeted therapies like ADCs, by minimizing premature drug release and associated off-target toxicities. Furthermore, the hydrophilic PEG5 spacer can significantly improve the solubility and pharmacokinetic profile of the conjugate. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers and drug development professionals to successfully implement non-cleavable PEG5 linkers in their bioconjugation strategies, ultimately contributing to the advancement of next-generation biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for m-PEG5-Succinimidyl Carbonate Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate is a methoxy-terminated polyethylene (B3416737) glycol (PEG) reagent designed for the covalent modification of biomolecules. This reagent features a short, discrete PEG linker (5 ethylene (B1197577) glycol units) and a highly reactive N-hydroxysuccinimidyl (NHS) carbonate ester. The NHS ester reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable carbamate (B1207046) linkages. This process, known as PEGylation, is a widely employed bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and other biomolecules.[1][2][3][4]

The addition of the hydrophilic PEG chain can improve the solubility and stability of the modified molecule, reduce its immunogenicity, and prolong its circulation half-life in vivo.[1][2] The discrete length of the PEG5 linker allows for precise control over the modification, minimizing steric hindrance and preserving the biological activity of the conjugated molecule.[2] These characteristics make this compound a valuable tool in drug delivery, protein modification for therapeutic use, and the development of antibody-drug conjugates (ADCs).[1][2][5][6]

Reaction Mechanism

The bioconjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the succinimidyl carbonate group. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[7]

Data Presentation

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, reaction time, and temperature. The following tables provide a summary of how these parameters can affect the outcome of the bioconjugation.

Table 1: Effect of Molar Ratio of m-PEG-NHS Reagent to Protein on PEGylation Yield

Molar Ratio (Protein:m-PEG-NHS)Degree of PEGylationNotes
1:5LowHigher amounts of unreacted protein.
1:10ModerateIncreased PEGylation compared to 1:5 ratio.
1:20HighA 20-fold molar excess is a common starting point for achieving significant PEGylation of antibodies (e.g., 4-6 PEGs per antibody).[2][3]
1:25HighGood yield of mono- and poly-PEGylated products.
1:35Very HighMay lead to a higher degree of PEGylation but also increased heterogeneity (polydispersity) of the final product.[1]

Note: The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

Table 2: Effect of pH on NHS Ester Coupling Reactions

pHReaction RateNHS Ester HydrolysisConjugation Efficiency
< 7.0SlowMinimalLow
7.0 - 7.5ModerateLowGood
7.5 - 8.5FastModerateOptimal for many proteins
> 8.5Very FastHighCan be lower due to rapid hydrolysis

Note: The optimal pH is a balance between maximizing amine reactivity and minimizing NHS ester hydrolysis. A pH range of 7.2-8.5 is generally recommended for NHS-ester reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any excess this compound.

    • Incubate for an additional 15-30 minutes.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of purification method will depend on the properties of the protein and the degree of PEGylation.[1][5][9]

  • Characterization of the PEGylated Protein:

    • Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Common methods include:

      • SDS-PAGE: To visualize the increase in molecular weight.

      • Mass Spectrometry (MALDI-TOF or ESI-MS): For accurate determination of the number of PEG chains attached.[10]

      • Chromatography (SEC, IEX, HIC): To assess the purity and heterogeneity of the conjugate.

Protocol 2: Storage and Handling of this compound
  • Store this compound at -20°C in a desiccated environment.[4]

  • Protect from moisture and light to maintain reactivity.[2]

  • When preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Prepared stock solutions in anhydrous solvents can be stored at -20°C for a limited time, but fresh preparations are recommended for optimal reactivity.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation PEGylation Reaction (pH 7.5-8.0, RT) Protein_Prep->Conjugation PEG_Prep m-PEG5-SC Solution Preparation PEG_Prep->Conjugation Quenching Reaction Quenching (Optional) Conjugation->Quenching Purification Purification (SEC / IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product PEGylated Protein Characterization->Final_Product

Caption: Experimental workflow for protein PEGylation.

Reaction_Mechanism Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack PEG_Reagent m-PEG5-O-C(O)-NHS (this compound) PEG_Reagent->Intermediate PEG_Protein Protein-NH-C(O)-O-PEG5-m (PEGylated Protein - Carbamate Linkage) Intermediate->PEG_Protein NHS Release NHS N-hydroxysuccinimide (Byproduct) Intermediate->NHS

Caption: Reaction of m-PEG5-SC with a primary amine.

References

Application Notes and Protocols for Protein Labeling with m-PEG5-Succinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone technique in biopharmaceutical development. It offers a multitude of benefits for therapeutic proteins, including enhanced solubility, increased stability against proteolytic degradation, prolonged plasma half-life, and reduced immunogenicity.[1][2][3][4][5] m-PEG5-succinimidyl carbonate is a specific PEGylation reagent that facilitates the covalent attachment of a monodisperse methoxy-terminated PEG chain with five ethylene (B1197577) glycol units to proteins.[6][7][][9]

This reagent features a succinimidyl carbonate (SC) reactive group, which targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a polypeptide chain.[10][11][12] The reaction between the succinimidyl carbonate and the amine forms a stable carbamate (B1207046) linkage, effectively tethering the PEG chain to the protein.[12][13][14] These application notes provide a comprehensive guide to the use of this compound for protein labeling, including detailed protocols, data presentation, and visual workflows.

Reaction Mechanism

The labeling of proteins with this compound is a nucleophilic substitution reaction. The deprotonated primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[10][12][13]

Figure 1: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to a protein of interest.

1. Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[11][15][16][17] (Note: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[15][16])

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) of high purity.[15][16]

  • Desalting column or dialysis equipment for purification.

2. Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[11] Ensure the buffer is free of any primary amine contaminants.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[15][16] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][15]

  • Calculate Molar Ratio: Determine the desired molar excess of the PEG reagent to the protein. A starting point is often a 5 to 20-fold molar excess of the PEG reagent. The optimal ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

  • Conjugation Reaction: Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[16][17] The reaction time can be optimized to achieve the desired level of PEGylation.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any unreacted this compound.

Protocol 2: Purification of the PEGylated Protein

Following the labeling reaction, it is crucial to remove unreacted PEG reagent and byproducts.

1. Materials:

  • Quenched reaction mixture

  • Size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff (MWCO)

  • Purification buffer (e.g., PBS, pH 7.4)

2. Procedure (Size-Exclusion Chromatography - Recommended):

  • Equilibrate the SEC column with the desired purification buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with the purification buffer. The PEGylated protein will elute earlier than the smaller, unreacted PEG reagent and NHS byproducts.

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEGylated protein.

3. Alternative Procedure (Dialysis):

  • Transfer the quenched reaction mixture to a dialysis cassette with a MWCO that is significantly smaller than the protein but large enough to allow the free PEG reagent to diffuse out.

  • Dialyze against the purification buffer for several hours to overnight at 4°C, with at least two buffer changes.

Characterization of PEGylated Proteins

The extent of PEGylation needs to be determined to ensure batch-to-batch consistency and to understand the structure-activity relationship of the modified protein.

Characterization Methods:
MethodPrincipleInformation Obtained
SDS-PAGE Separates proteins based on molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein.Qualitative assessment of PEGylation and estimation of the degree of PEGylation (number of PEG chains per protein).
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume. PEGylated proteins will have a shorter retention time compared to their unmodified counterparts.[18]Assessment of purity, detection of aggregation, and quantification of free PEG.[18]
Mass Spectrometry (MALDI-TOF or ESI-MS) Measures the mass-to-charge ratio of ions. The mass of the PEGylated protein will increase by the mass of the attached PEG chains.[19][20]Precise determination of the degree of PEGylation and identification of PEGylation sites.[19][20][21]
TNBS Assay Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. PEGylation of lysine residues will result in a decrease in the number of free amines, leading to a reduced colorimetric signal.[22]Indirect quantification of the degree of PEGylation by measuring the reduction in free amines.[22]
NMR Spectroscopy Proton NMR (¹H NMR) can be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to that of specific protein protons.[23][24]Quantitative determination of the average number of PEG chains per protein.[23][24]

Quantitative Data Summary

ParameterRecommended Condition/ValueRationale/Reference
Reaction pH 8.3 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis.[11][15][16][17] At lower pH, the amine is protonated and less reactive. At higher pH, the NHS ester hydrolyzes rapidly.[10][11][15]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateAmine-free buffers are essential to avoid side reactions.[15][16]
Solvent for m-PEG5-SC Anhydrous DMF or DMSOThis compound is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.[15][16]
Reaction Temperature 4°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize protein degradation.[10][16]
Reaction Time 1 - 4 hours (or overnight at 4°C)The duration can be adjusted to control the extent of PEGylation.[10][16]
Molar Ratio (PEG:Protein) 5:1 to 20:1 (empirically determined)A higher molar excess will generally lead to a higher degree of PEGylation.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization arrow arrow prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer pH 8.3-8.5) mix Mix Protein and m-PEG5-SC (Vortex gently) prep_protein->mix prep_peg Prepare m-PEG5-SC Solution (in anhydrous DMF or DMSO) prep_peg->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (1M Tris or Glycine) incubate->quench purify Purify PEGylated Protein (SEC or Dialysis) quench->purify characterize Characterize Product (SDS-PAGE, SEC-HPLC, MS, etc.) purify->characterize

Figure 2: General workflow for protein labeling with this compound.

References

Application Notes and Protocols for PEGylation of Antibodies with m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins like antibodies, is a well-established strategy to enhance their pharmacological and biopharmaceutical properties. This modification can significantly increase the serum half-life, improve stability, and reduce the immunogenicity of the antibody. m-PEG5-succinimidyl carbonate is an amine-reactive PEGylation reagent that specifically targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminal amine of the antibody, forming a stable carbamate (B1207046) (urethane) linkage. This document provides detailed protocols for the PEGylation of antibodies using this compound, as well as methods for the purification and characterization of the resulting conjugates.

Chemical Reaction

This compound reacts with primary amines on the antibody in a nucleophilic substitution reaction. The succinimidyl carbonate group is an excellent leaving group, facilitating the formation of a stable carbamate bond between the PEG moiety and the antibody. The reaction is typically carried out in a slightly basic buffer to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.

Antibody Antibody Lysine Residue (-NH2) PEGylated_Antibody PEGylated Antibody Stable Carbamate Linkage Antibody:lysine->PEGylated_Antibody + PEG_reagent This compound Reactive NHS Ester PEG_reagent:reagent->PEGylated_Antibody NHS N-hydroxysuccinimide (byproduct) PEGylated_Antibody->NHS releases

Caption: Reaction of this compound with an antibody.

Experimental Protocols

PEGylation of Antibody with this compound

This protocol describes the covalent conjugation of this compound to an antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes (e.g., Zeba™ Spin Desalting Columns, Slide-A-Lyzer™ Dialysis Cassettes)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring. The optimal reaction time and temperature may need to be optimized.[1][2]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.

  • Purification of PEGylated Antibody:

    • Proceed immediately to the purification step to remove unreacted PEG reagent and byproducts.

Purification of PEGylated Antibody

Purification is essential to separate the PEGylated antibody from unconjugated antibody, free PEG reagent, and reaction byproducts. Size-exclusion chromatography (SEC) is a commonly used method.

Materials:

  • SEC column with an appropriate molecular weight fractionation range

  • SEC Running Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer.

  • Sample Loading:

    • Load the quenched reaction mixture onto the equilibrated SEC column.

  • Elution and Fraction Collection:

    • Elute the sample with the SEC Running Buffer at a predetermined flow rate.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will elute earlier than the unconjugated antibody due to its larger hydrodynamic radius.

  • Analysis of Fractions:

    • Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated antibody.

  • Pooling and Concentration:

    • Pool the fractions containing the purified PEGylated antibody.

    • If necessary, concentrate the pooled fractions using an appropriate method, such as ultrafiltration.

Characterization of PEGylated Antibody

a) SDS-PAGE Analysis

SDS-PAGE is used to visualize the increase in molecular weight of the antibody after PEGylation.

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) concentration.

  • Load the unconjugated antibody, the PEGylated antibody, and a molecular weight marker.

  • Run the gel under reducing or non-reducing conditions.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A higher molecular weight band corresponding to the PEGylated antibody should be observed compared to the unconjugated antibody.

b) Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is used to assess the purity and aggregation of the PEGylated antibody.

Procedure:

  • Use an SEC-HPLC column suitable for protein separation.

  • Equilibrate the column with an appropriate mobile phase (e.g., PBS).

  • Inject the purified PEGylated antibody.

  • Monitor the elution profile at 280 nm. A single, sharp peak is indicative of a pure, non-aggregated product.

c) Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry

MALDI-TOF MS can be used to determine the number of PEG molecules attached to each antibody.

Procedure:

  • Prepare samples of the unconjugated and PEGylated antibody for MALDI-TOF analysis.

  • Acquire the mass spectra for both samples.

  • The mass difference between the peaks of the unconjugated and PEGylated antibody will indicate the mass of the attached PEG moieties. The number of PEG chains can be calculated by dividing the total mass shift by the molecular weight of a single m-PEG5 chain.

Data Presentation

The following tables provide representative data on the effects of PEGylation on antibody properties.

Table 1: Effect of PEGylation on Antibody Fragment Pharmacokinetics

MoleculeMolecular Weight (kDa)Serum Half-life (h)Reference
Specific F(ab')211038.32[3]
Fab-PEG-Fab (10 kDa PEG)14071.41[3]

Table 2: Impact of PEGylation on the Inhibitory Potency of an Anti-Sialoadhesin mAb

Antibody ConjugateDegree of PEGylationIC50 (µg/mL)Reference
Non-PEGylated mAbs0~1.0[4]
PEGylated mAbs (20 kDa PEG)20.3[4]

Visualizations

cluster_0 PEGylation Workflow A Antibody Preparation (Buffer Exchange) C Conjugation Reaction A->C B m-PEG5-succinimidyl carbonate Preparation B->C D Quenching C->D E Purification (SEC) D->E F Characterization (SDS-PAGE, SEC-HPLC, MS) E->F G Purified PEGylated Antibody F->G cluster_1 ADCC Signaling Pathway TargetCell Target Cell (e.g., Tumor Cell) Antibody Antibody (IgG) Antibody->TargetCell Binds to Antigen NK_Cell NK Cell Fc_receptor FcγRIIIa (CD16) NK_Cell->Fc_receptor Expresses Granzymes Granzymes & Perforin Release NK_Cell->Granzymes Activates Fc_receptor->Antibody Binds to Fc region Apoptosis Target Cell Apoptosis Granzymes->Apoptosis Induces

References

Application Notes and Protocols for m-PEG5-succinimidyl carbonate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG5-succinimidyl carbonate as a hydrophilic, non-cleavable linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation, characterization, and in vitro evaluation are provided, along with quantitative data to support the rational design of ADCs with improved physicochemical and pharmacokinetic properties.

Introduction to this compound in ADCs

This compound is a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer of five units.[][2][3] This linker plays a crucial role in modulating the properties of an ADC by connecting the monoclonal antibody (mAb) to a cytotoxic payload. The succinimidyl carbonate group provides a reactive handle for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, forming a stable carbamate (B1207046) linkage.[][4]

The key advantages of incorporating a PEG spacer, such as the m-PEG5 unit, in ADC design include:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[5][6][7] The hydrophilic PEG chain helps to mitigate this issue, improving the solubility and overall stability of the ADC.[8][]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[5][7][10] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[5]

  • Reduced Immunogenicity: The PEG spacer can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC conjugate.[]

  • Enabling Higher Drug-to-Antibody Ratios (DARs): By improving solubility and reducing aggregation, PEG linkers can enable the development of ADCs with higher DARs without compromising their physicochemical properties.[5][8]

Experimental Protocols

Two-Step ADC Synthesis using this compound

This protocol outlines a two-step process for the synthesis of an ADC. The first step involves the activation of the payload with the this compound linker, followed by conjugation of the activated linker-payload to the antibody.

Protocol 2.1.1: Activation of Payload with this compound

This protocol describes the activation of a payload containing a primary or secondary amine with this compound.

Materials:

  • Payload with an amine functional group (e.g., a derivative of MMAE or other potent cytotoxin)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution of Reagents: Dissolve the amine-containing payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DMSO.

  • Reaction Initiation: Add DIPEA (2 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the m-PEG5-linker-payload conjugate by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the activated linker-payload as a solid.

Protocol 2.1.2: Conjugation of Activated Linker-Payload to Antibody

This protocol details the conjugation of the purified m-PEG5-linker-payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated m-PEG5-linker-payload

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO

  • Desalting columns (e.g., Sephadex G-25) or Size Exclusion Chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.[11] Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm. The antibody solution should be free of amine-containing stabilizers.[12]

  • Linker-Payload Preparation: Prepare a stock solution of the activated m-PEG5-linker-payload in anhydrous DMSO (e.g., 10 mM). This should be prepared fresh before use.[4]

  • Conjugation Reaction: Add a calculated molar excess of the activated linker-payload stock solution to the antibody solution. A starting point is a 5-10 fold molar excess of the linker-payload to the antibody.[4] The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[12]

  • Purification of the ADC: Remove unconjugated linker-payload and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11]

  • Characterization of the ADC:

    • Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC (see Protocol 2.2.1).

    • Assess the level of aggregation by SEC-HPLC (see Protocol 2.2.2).

    • Confirm the molecular weight of the ADC and its different drug-loaded species by mass spectrometry (see Protocol 2.2.3).

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation cluster_conjugation Antibody Conjugation cluster_purification_characterization Purification & Characterization Payload Amine-Payload Activated_Payload Activated m-PEG5-Linker-Payload Payload->Activated_Payload DMF/DMSO, DIPEA Linker m-PEG5-succinimidyl carbonate Linker->Activated_Payload ADC Antibody-Drug Conjugate (ADC) Activated_Payload->ADC pH 8.3 Buffer Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization

Caption: Workflow for ADC synthesis using this compound.

ADC Characterization Protocols

A thorough characterization of the ADC is essential to ensure its quality, consistency, and performance.

Protocol 2.2.1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[13][14]

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)[8]

  • HPLC system

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[8]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[8]

  • ADC sample

Procedure:

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.[8]

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[8]

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.[8]

  • Data Acquisition: Monitor the eluent at 280 nm.[8]

  • Data Analysis: Correlate the retention times of the peaks with the DAR values, often confirmed by mass spectrometry. Calculate the average DAR by integrating the peak areas of the different drug-loaded species.

Protocol 2.2.2: Analysis of ADC Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8]

Materials:

  • SEC column (e.g., TSKgel G3000SWxl)[15]

  • HPLC system

  • Mobile Phase: Phosphate buffer with NaCl (e.g., 150 mM NaCl in 50 mM sodium phosphate, pH 7.0)

  • ADC sample and unconjugated mAb control

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[8]

  • Sample Preparation: Dilute the ADC and control mAb samples to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject the prepared samples onto the column.[8]

  • Chromatographic Separation: Run the separation for approximately 20-30 minutes.[8]

  • Data Acquisition: Monitor the eluent at 280 nm.[8]

  • Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area and compare the aggregation levels of the ADC to the control mAb.[8]

Protocol 2.2.3: Mass Spectrometry (MS) Analysis of ADC

Mass spectrometry is used to confirm the molecular weight of the intact ADC and its different drug-loaded species, providing a precise determination of the DAR distribution.[16][17]

Procedure:

  • Sample Preparation: The ADC sample may be deglycosylated using PNGase F to simplify the mass spectrum. For chain-specific analysis, the ADC can be reduced to its light and heavy chains.[16]

  • LC-MS Analysis: Separate the ADC species using reversed-phase HPLC. The eluent is directly introduced into an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF).[16]

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and calculate the average DAR.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the solutions to the cells and incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

General Mechanism of Action for an ADC

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-PEG5-Payload) Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

Quantitative Data Summary

The incorporation of PEG linkers significantly impacts the physicochemical and pharmacokinetic properties of ADCs. The following tables summarize representative data from studies on PEGylated ADCs. While specific data for this compound is limited in the public domain, the trends observed with other short-chain PEG linkers provide valuable insights.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerClearance (mL/day/kg)Reference(s)
No PEG~15[18]
PEG2~10[18]
PEG4~7[18]
PEG8~5[18]
PEG12~5[18]
PEG24~5[18]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life of Affibody-Drug Conjugates

LinkerIn Vitro Cytotoxicity Reduction (fold change vs. no PEG)In Vivo Half-Life Extension (fold change vs. no PEG)Reference(s)
PEG4K4.52.5[19][20]
PEG10K2211.2[19][20]

Table 3: General Effects of PEGylation on ADC Properties

PropertyEffect of PEGylationReference(s)
Aggregation Decreased[5][8]
Solubility Increased[8][]
Enables Higher DAR Yes[5][8]

Conclusion

This compound is a valuable tool for the development of next-generation antibody-drug conjugates. Its incorporation offers a means to improve the hydrophilicity, stability, and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads. The provided protocols and data serve as a guide for researchers to effectively utilize this linker in the design and evaluation of novel ADC candidates with an enhanced therapeutic window. Careful optimization of the conjugation conditions and thorough characterization of the resulting ADC are critical for successful development.

References

Buffer Selection for Amine-Reactive m-PEG5-Succinimidyl Carbonate Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate is a methoxy-terminated polyethylene (B3416737) glycol (PEG) reagent functionalized with an N-hydroxysuccinimide (NHS) carbonate ester. This reagent is widely employed for the covalent modification of biomolecules, a process known as PEGylation.[] PEGylation can enhance the therapeutic properties of proteins, peptides, and other biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[] The succinimidyl carbonate group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable carbamate (B1207046) linkages.[2][]

The efficiency of this conjugation reaction is critically dependent on the choice of buffer and the reaction pH. The optimal pH for NHS ester reactions is a compromise between maximizing the nucleophilicity of the target amine groups and minimizing the hydrolysis of the succinimidyl carbonate ester, a competing reaction that renders the reagent inactive.[4] This document provides detailed guidance on buffer selection, quantitative data on reagent stability, and comprehensive protocols for performing conjugation reactions with this compound.

The Critical Role of pH in this compound Reactions

The reaction between this compound and a primary amine is a nucleophilic acyl substitution. The reactivity of the primary amine is dependent on it being in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine is protonated (-NH3+), rendering it unreactive.[4] As the pH increases above the pKa of the amine, the concentration of the deprotonated form increases, favoring the conjugation reaction.

However, the succinimidyl carbonate ester is susceptible to hydrolysis, which is also accelerated at higher pH.[4] This competing reaction cleaves the ester, releasing N-hydroxysuccinimide (NHS) and rendering the PEG reagent incapable of reacting with the target amine. Therefore, careful selection of the reaction pH is crucial for maximizing the yield of the desired PEGylated conjugate. The optimal pH range for NHS ester coupling reactions is generally between 7.2 and 8.5.[5][6] For many applications, a pH of 8.3-8.5 is considered optimal as it provides a good balance between amine reactivity and ester stability.[5]

Quantitative Data: Hydrolysis of Succinimidyl Carbonate

The stability of the this compound in aqueous buffers is a critical factor. The rate of hydrolysis is highly dependent on the pH and temperature. The table below summarizes the hydrolysis half-life of a generic PEG-succinimidyl carbonate (PEG-SC) reagent, which provides a strong indication of the stability of this compound under similar conditions.

ParameterValueReference
Hydrolysis Half-life of PEG-Succinimidyl Carbonate (pH 8.0, 25°C) 20.4 minutes
Hydrolysis Half-life of NHS Esters (general, pH 7.0, 0°C) 4-5 hours[6]
Hydrolysis Half-life of NHS Esters (general, pH 8.6, 4°C) 10 minutes[6]

This data highlights the importance of using the this compound solution promptly after preparation and controlling the reaction time to maximize conjugation efficiency.

Buffer Selection Guide

The choice of buffer is as critical as the pH. Buffers containing primary amines, such as Tris and glycine, are incompatible with the reaction as they will compete with the target molecule for reaction with the succinimidyl carbonate ester.[5] However, these buffers can be used to quench the reaction.

Recommended BuffersIncompatible Buffers (for reaction)Quenching Buffers
Phosphate Buffer (e.g., PBS), 0.1 M, pH 7.2-8.0[7]Tris (e.g., TBS)[5]Tris[5]
Sodium Bicarbonate/Carbonate Buffer, 0.1 M, pH 8.0-8.5[7][8]Glycine[5]Glycine[8]
Borate Buffer, 50 mM, pH 8.5[7][8]Buffers containing other primary aminesHydroxylamine[9]
HEPES Buffer, pH 7.2-8.5[6]--

Note: When using bicarbonate buffer with a protein solution in PBS, the pH may need to be adjusted.[8]

Experimental Protocols

General Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a protein with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer C Add m-PEG5-SC to Protein Solution A->C B Prepare m-PEG5-SC Stock Solution (DMSO/DMF) B->C D Incubate (e.g., 1 hr at RT or 2 hrs on ice) C->D E Quench Reaction (optional, e.g., Tris buffer) D->E F Purify PEGylated Protein (e.g., SEC, IEX) E->F G Characterize Conjugate (e.g., SDS-PAGE, MS) F->G

Caption: General workflow for protein PEGylation.

Detailed Protocol for Antibody PEGylation

This protocol provides a starting point for the PEGylation of an antibody (e.g., IgG) with this compound. Optimization of the molar excess of the PEG reagent may be required to achieve the desired degree of labeling.

Materials:

  • Antibody (in an amine-free buffer, e.g., PBS)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 2-10 mg/mL.[9][10]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Vortex briefly to ensure it is fully dissolved. The reagent is moisture-sensitive and should be handled accordingly.[8][10]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody, which typically results in 4-6 PEG molecules per antibody.[10]

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[10]

    • Incubate the reaction for 1 hour at room temperature or for 2 hours on ice.[10]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated Antibody:

    • Remove unreacted this compound and byproducts using a suitable purification method. Size exclusion chromatography (SEC) is effective for separating the larger PEGylated antibody from smaller molecules.[][12] Other methods like ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reversed-phase chromatography (RPC) can also be used, particularly for separating species with different degrees of PEGylation.[2][]

  • Characterize the Conjugate:

    • Analyze the purified PEGylated antibody to determine the degree of labeling and purity. Common methods include SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry, and SEC.[13]

  • Storage:

    • Store the purified PEGylated antibody under conditions that are optimal for the unmodified antibody.

Application in Antibody-Drug Conjugate (ADC) Development

This compound is frequently used as a linker in the development of Antibody-Drug Conjugates (ADCs).[14] In this application, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG moiety can improve the solubility and pharmacokinetic properties of the ADC.[15]

The following diagram illustrates the general mechanism of action of an ADC.

ADC_Mechanism cluster_circulation Circulation cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an ADC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Incorrect pH: pH is too low, leading to protonated amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[5]
Hydrolysis of m-PEG5-SC: Reagent was exposed to moisture or the reaction time was too long at a high pH.Prepare the m-PEG5-SC solution immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[6]
Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine).Use a recommended amine-free buffer such as phosphate, bicarbonate, or borate.[5]
Low Protein Concentration: Reaction kinetics are concentration-dependent.Increase the protein concentration to at least 2 mg/mL.[9]
Precipitation of Protein High concentration of organic solvent: DMSO or DMF can denature proteins.Ensure the final concentration of the organic solvent does not exceed 10%.[10]
Inconsistent Results Acidification of the reaction mixture: Hydrolysis of the NHS ester can lower the pH.Monitor the pH during the reaction, especially for large-scale conjugations, or use a more concentrated buffer.[5]

Conclusion

The successful use of this compound for bioconjugation relies on the careful selection of buffer and reaction conditions to favor the aminolysis reaction over hydrolysis. By maintaining an optimal pH, using compatible buffers, and controlling reaction parameters such as time and temperature, researchers can achieve efficient and reproducible PEGylation of their target biomolecules. The protocols and data provided in these application notes serve as a comprehensive guide for scientists and professionals in the field of drug development and bioconjugation.

References

Application Notes and Protocols for the Purification of m-PEG5-Succinimidyl Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of small molecules conjugated with m-PEG5-succinimidyl carbonate (m-PEG5-SC). The protocols outlined below cover the essential steps from reaction workup to final purity analysis, with a primary focus on reversed-phase high-performance liquid chromatography (RP-HPLC) as the principal purification technique.

Introduction

This compound is a discrete PEG linker containing five ethylene (B1197577) glycol units, functionalized with a succinimidyl carbonate reactive group. This reagent is commonly used to conjugate the PEG moiety to primary amines on small molecules, peptides, or proteins, thereby improving their solubility, stability, and pharmacokinetic properties. The succinimidyl carbonate group reacts with amines to form a stable carbamate (B1207046) linkage[][2]. Following the conjugation reaction, a heterogeneous mixture containing the desired PEGylated product, unreacted starting materials, and potential side products necessitates an efficient purification strategy to isolate the conjugate of interest.

Reversed-phase chromatography is a powerful technique for the purification of these conjugates, separating molecules based on their hydrophobicity[][3][4]. The addition of the hydrophilic PEG chain alters the polarity of the parent molecule, enabling its separation from the more hydrophobic unreacted small molecule.

Experimental Workflow Overview

The overall process for the synthesis and purification of an m-PEG5-SC conjugate involves the conjugation reaction, a preliminary workup to remove excess reagents, purification via chromatography, and finally, analysis of the purified product.

experimental_workflow cluster_reaction Conjugation cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction m-PEG5-SC + Amine-containing Small Molecule reaction_mixture Crude Reaction Mixture reaction->reaction_mixture Base, Solvent (e.g., DMF, DIPEA) workup Aqueous Workup / Solvent Evaporation reaction_mixture->workup purification Reversed-Phase Chromatography (Flash or Preparative HPLC) workup->purification pure_product Purified Conjugate purification->pure_product analysis Purity & Identity Confirmation (Analytical HPLC, MS) pure_product->analysis

Figure 1: General experimental workflow for the synthesis and purification of m-PEG5-SC conjugates.

Part 1: Conjugation Reaction and Workup

This section provides a general protocol for the conjugation of m-PEG5-SC to an amine-containing small molecule and the subsequent workup procedure.

Protocol 1: Conjugation of m-PEG5-SC to a Primary Amine

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel

Procedure:

  • Dissolve the amine-containing small molecule in anhydrous DMF (or DMSO).

  • Add 1.5 to 2.0 equivalents of DIPEA or TEA to the solution.

  • In a separate vial, dissolve 1.0 to 1.2 equivalents of this compound in a minimal amount of anhydrous DMF.

  • Slowly add the m-PEG5-SC solution to the stirred small molecule solution under an inert atmosphere (N₂ or Ar).

  • Allow the reaction to stir at room temperature for 3 to 24 hours. The reaction progress can be monitored by analytical HPLC or LC-MS[4].

Protocol 2: Post-Reaction Workup

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Wash the organic layer with water and brine to remove excess DMF, base, and hydrolyzed PEG reagent.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Part 2: Purification by Reversed-Phase Chromatography

Reversed-phase chromatography is the method of choice for purifying m-PEG5-SC conjugates. Depending on the scale of the reaction, either flash chromatography or preparative HPLC can be employed.

Method 1: Preparative Reversed-Phase HPLC

Preparative RP-HPLC offers high-resolution separation and is suitable for obtaining highly pure conjugate.

Table 1: Typical Preparative RP-HPLC Parameters

ParameterRecommendation
Column C18 or C8, 5-10 µm particle size, ≥ 100 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient 5-95% B over 20-40 minutes (optimize based on analytical run)
Flow Rate Dependent on column diameter (e.g., 5-20 mL/min for a 21.2 mm ID column)
Detection UV (if chromophore is present), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)
Column Temperature 30-60 °C (elevated temperatures can improve peak shape for PEGylated compounds)[5]

Protocol 3: Preparative RP-HPLC Purification

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run the gradient elution as optimized from analytical runs[5].

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.

Method 2: Reversed-Phase Flash Chromatography

For larger scale purifications (hundreds of milligrams to grams), reversed-phase flash chromatography is a more practical approach.

Table 2: Typical Reversed-Phase Flash Chromatography Parameters

ParameterRecommendation
Stationary Phase C18-functionalized silica (B1680970) gel
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Step or linear gradient from low to high percentage of B
Loading Dry loading or direct injection in a suitable solvent
Detection UV (if applicable) or collection of all fractions for TLC/HPLC analysis

Protocol 4: Reversed-Phase Flash Chromatography Purification

  • Choose an appropriate size C18 flash column based on the amount of crude material.

  • Equilibrate the column with the starting mobile phase composition.

  • Load the crude sample onto the column. For solid samples, dry loading onto a small amount of C18 silica is often preferred.

  • Elute the column with a gradient of increasing organic solvent.

  • Collect fractions and analyze them by TLC (if applicable) or analytical HPLC to identify the product-containing fractions.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Analysis and Characterization

After purification, it is crucial to confirm the purity and identity of the m-PEG5-SC conjugate.

Method 1: Analytical Reversed-Phase HPLC

Analytical RP-HPLC is used to assess the purity of the final product.

Table 3: Typical Analytical RP-HPLC Parameters

ParameterRecommendation
Column C18 or C8, 1.8-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
Gradient A shallow gradient optimized for separation of product and impurities (e.g., 20-70% B over 15-30 min)[5]
Flow Rate 0.5-1.5 mL/min (for a 4.6 mm ID column)
Detection UV-Vis (DAD), ELSD, CAD, or Mass Spectrometry (MS)[6]
Column Temperature Ambient to 60 °C
Method 2: Mass Spectrometry

Mass spectrometry is used to confirm the identity of the conjugate by determining its molecular weight.

Table 4: Mass Spectrometry for Conjugate Confirmation

TechniqueExpected Outcome
ESI-MS Provides the molecular weight of the conjugate, confirming the successful addition of the m-PEG5-SC moiety.
MALDI-TOF MS Also used for molecular weight determination, particularly useful for larger molecules[7].

Reaction Scheme

The following diagram illustrates the reaction between this compound and a primary amine-containing small molecule.

reaction_scheme mPEG5SC This compound Plus1 + SmallMolecule R-NH₂ (Amine-containing Small Molecule) reaction_arrow DIPEA, DMF Room Temp. Conjugate m-PEG5-NH-C(O)-O-R (Conjugate) Plus2 + NHS N-Hydroxysuccinimide (Byproduct)

Figure 2: Reaction of m-PEG5-SC with a primary amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation yield Incomplete reaction; hydrolysis of m-PEG5-SC.Ensure anhydrous reaction conditions. Increase the equivalents of m-PEG5-SC. Monitor the reaction over time to determine the optimal reaction duration.
Broad peaks in HPLC Suboptimal chromatographic conditions; presence of multiple PEGylated species.Increase column temperature. Optimize the gradient to be shallower. Use a different stationary phase (e.g., C8 or C4). Confirm single conjugation with MS.
Difficulty removing unreacted small molecule Similar retention time to the product.Optimize the HPLC gradient for better separation. If the small molecule is basic, an ion-exchange chromatography step might be beneficial prior to RP-HPLC.
No UV signal for product The conjugate lacks a strong chromophore.Use a universal detector like ELSD, CAD, or MS for detection and quantification[6].

References

Applications of m-PEG5-Succinimidyl Carbonate in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-succinimidyl carbonate is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation and drug delivery. This compound features a methoxy-capped polyethylene glycol chain of five ethylene (B1197577) glycol units, functionalized with a succinimidyl carbonate reactive group. This N-hydroxysuccinimide (NHS) ester readily reacts with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable carbamate (B1207046) (urethane) linkages.[] The incorporation of the hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic profile of therapeutic agents.[][2] These application notes provide an overview of the utility of this compound in drug delivery, including its role in protein modification, nanoparticle surface functionalization, and as a linker in antibody-drug conjugates (ADCs). Detailed protocols for protein PEGylation and subsequent characterization are also provided.

Application Notes

Enhanced Pharmacokinetics and Stability of Therapeutic Proteins

PEGylation, the covalent attachment of polyethylene glycol chains to therapeutic proteins, is a well-established strategy to improve their pharmacological properties. The use of this compound offers a precise and efficient method for this modification.

Key Benefits:

  • Increased Half-Life: The hydrophilic PEG chain increases the hydrodynamic radius of the protein, which reduces renal clearance and prolongs its circulation time in the bloodstream.[]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response.[2]

  • Improved Solubility and Stability: The PEG moiety enhances the solubility of hydrophobic drugs and can protect proteins from proteolytic degradation, increasing their stability in biological fluids.[][2]

Surface Functionalization of Nanoparticles

This compound is an effective tool for the surface modification of nanoparticles, such as liposomes and metallic nanoparticles, for drug delivery applications.

Key Applications:

  • "Stealth" Properties: A dense layer of PEG on the nanoparticle surface prevents opsonization (the process of being marked for phagocytosis), thereby reducing uptake by the reticulo-endothelial system (RES) and extending circulation time.

  • Enhanced Tumor Targeting: For nanoparticles in cancer therapy, prolonged circulation allows for greater accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Improved Biocompatibility: The PEG coating creates a hydrophilic and biocompatible surface, minimizing non-specific interactions with biological components.[]

Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component. This compound serves as a non-cleavable linker, offering specific advantages.

Key Features:

  • Stable Linkage: The succinimidyl carbonate group reacts with lysine residues on the antibody to form a highly stable carbamate bond.[]

  • Hydrophilicity: The PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, improving the overall solubility and stability of the ADC.[]

  • Pharmacokinetic Modulation: The inclusion of the PEG element contributes to the favorable pharmacokinetic profile of the entire ADC construct.

Quantitative Data on the Effects of PEGylation

The following tables summarize representative data on the impact of PEGylation on drug delivery systems. While specific results for this compound are not always available in the literature, the data presented illustrates the general principles and expected outcomes of using PEG linkers.

Table 1: Effect of PEGylation on the In Vivo Half-Life of an Affibody-Drug Conjugate

ConjugatePEG Molecular WeightIn Vivo Half-Life (minutes)Fold Extension vs. No PEG
HM (No PEG)0 kDa19.61.0
HP4KM4 kDa49.22.5
HP10KM10 kDa219.011.2

Data adapted from a study on affibody-drug conjugates, demonstrating the principle that increasing PEG chain length significantly extends circulation half-life. A similar, albeit more modest, effect is anticipated with the shorter m-PEG5 linker.

Table 2: In Vivo Antitumor Efficacy of PEGylated vs. Non-PEGylated Conjugates

Treatment Group (1.5 mg/kg)Day 31 Mean Tumor Volume (mm³)Tumor Inhibition Rate (%)
PBS (Control)13000.0%
HM (No PEG)76241.4%
HP4KM (4 kDa PEG)55657.2%
HP10KM (10 kDa PEG)45465.1%

Data adapted from an NCI-N87 gastric cancer xenograft model. This illustrates that the improved pharmacokinetics of PEGylated conjugates can lead to enhanced in vivo efficacy.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol outlines a general method for conjugating this compound to a protein containing accessible primary amines. Optimal conditions (e.g., molar excess of PEG, reaction time, temperature) should be determined empirically for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer with 150 mM NaCl, pH 7.5-8.5)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (1 M Tris-HCl or 1 M glycine, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Reaction vessels, magnetic stirrer, and standard laboratory equipment

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure that any buffers containing primary amines (e.g., Tris) have been thoroughly removed via dialysis or diafiltration.

    • Bring the protein solution to the desired reaction temperature (room temperature is often suitable).

  • This compound Preparation:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the required amount of the PEG reagent. A 5- to 20-fold molar excess of this compound over the protein is a common starting point.

    • Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMF or DMSO.

  • PEGylation Reaction:

    • While gently stirring the protein solution, add the dissolved this compound dropwise.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The optimal reaction time may vary.

    • The reaction can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.

  • Reaction Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes to ensure that all unreacted this compound is hydrolyzed or has reacted with the quenching agent.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and by-products, and separate PEGylated protein species using a suitable chromatography method.

    • Size Exclusion Chromatography (SEC): This is effective for separating the higher molecular weight PEGylated protein from the smaller, unreacted PEG reagent and quenching molecules.

    • Ion Exchange Chromatography (IEX): This can be used to separate protein species with different degrees of PEGylation, as the attachment of PEG chains can alter the protein's overall charge.

  • Storage:

    • Store the purified PEGylated protein in a suitable buffer at 4°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Purpose: To qualitatively assess the extent of PEGylation.

  • Method:

    • Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

    • PEGylation increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its actual molecular weight would suggest.

    • The appearance of new, higher molecular weight bands or a smear above the band of the native protein indicates successful conjugation. The distribution of these bands can provide an initial indication of the heterogeneity of the PEGylated product.

2. Size Exclusion Chromatography (SEC-HPLC):

  • Purpose: To assess purity and aggregation.

  • Method:

    • Inject the purified conjugate onto an SEC-HPLC column.

    • The PEGylated protein should elute earlier than the un-PEGylated protein due to its larger size.

    • This method can be used to quantify the percentage of monomeric PEGylated protein and to detect any high molecular weight aggregates.

3. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Purpose: To determine the precise molecular weight and the degree of PEGylation.

  • Method:

    • Analyze the purified conjugate by mass spectrometry.

    • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains (e.g., +0 PEG, +1 PEG, +2 PEG, etc.).

    • The mass difference between the peaks will correspond to the mass of the m-PEG5 moiety, confirming the identity of the modification.

Visualizations

cluster_0 Chemical Reaction of m-PEG5-SC with a Protein reagents This compound CH3O-(CH2CH2O)5-C(O)-O-NHS + Protein-NH2 product PEGylated Protein CH3O-(CH2CH2O)5-C(O)-NH-Protein + NHS reagents->product pH 7.5-8.5 Stable Carbamate Linkage cluster_1 Experimental Workflow for Protein PEGylation A 1. Protein Preparation (Buffer Exchange) C 3. Conjugation Reaction (Add PEG to Protein) A->C B 2. PEG Reagent Preparation (Dissolve in DMSO/DMF) B->C D 4. Quenching (Add Tris or Glycine) C->D E 5. Purification (SEC or IEX) D->E F 6. Characterization (SDS-PAGE, HPLC, MS) E->F cluster_2 Mechanism of Enhanced Tumor Targeting via PEGylation (EPR Effect) A PEGylated Nanoparticle or ADC in Bloodstream B Reduced Renal Clearance & RES Uptake A->B C Prolonged Circulation Time B->C E Extravasation into Tumor Interstitium C->E D Leaky Tumor Vasculature D->E G Enhanced Retention in Tumor E->G F Poor Lymphatic Drainage in Tumor F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG5-Succinimidyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-succinimidyl carbonate and other N-hydroxysuccinimide (NHS) ester PEG reagents. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, such as this compound, and a primary amine is a balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.[1][2] A recommended pH range is between 7.2 and 8.5.[1] For some applications, a more specific range of 8.3 to 8.5 is suggested for optimal results.[2]

Q2: Why is the reaction pH so critical?

The reaction's success hinges on a delicate pH balance for two main reasons:

  • Amine Deprotonation: The target primary amine (-NH₂) must be deprotonated to act as an effective nucleophile and attack the NHS ester.[2][3] At a lower pH, the amine group is protonated (-NH₃⁺), rendering it non-reactive.[2]

  • NHS Ester Hydrolysis: At a higher pH, the NHS ester becomes highly susceptible to hydrolysis, where it reacts with water instead of the target amine.[1][2] This competing reaction reduces the overall efficiency of the conjugation.[1][2]

Q3: What are the consequences of using a pH that is too low or too high?

  • Too Low (pH < 7.0): The concentration of the deprotonated, nucleophilic primary amine is insufficient for the reaction to proceed efficiently, leading to little or no conjugation.[2][3]

  • Too High (pH > 8.5): The rate of NHS ester hydrolysis increases significantly, consuming the reagent and resulting in a low yield of the desired conjugate.[1][2]

Q4: Which buffers are recommended, and which should be avoided?

  • Recommended Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5, borate (B1201080) buffer, or carbonate/bicarbonate buffer (e.g., 0.1 M, pH 8.3-8.5) are excellent choices for this reaction.[2]

  • Buffers to Avoid: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][5][6] These buffers will compete with your target molecule for reaction with the this compound, significantly reducing the conjugation yield.[4][5][6]

Q5: How should I prepare and handle the this compound reagent?

m-PEG-NHS esters are sensitive to moisture and can hydrolyze.[4][5][6] It is best to prepare the reagent immediately before use.[4][5][6] If the reagent has poor aqueous solubility, it can first be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][4][5]

Troubleshooting Guide

Problem: Low or No Conjugation

Possible CauseExplanationSuggested Solution
Incorrect Buffer pH The pH of your reaction buffer is outside the optimal range of 7.2-8.5.[1]Prepare a fresh reaction buffer and carefully verify that the pH is within the optimal range.
Protonated Amine The pH is too low, causing the target primary amines to be protonated and non-reactive.[2]Increase the pH of the reaction buffer to the recommended range of 7.2-8.5 to ensure a sufficient concentration of deprotonated amines.
Inactive (Hydrolyzed) Reagent The this compound has been exposed to moisture or was stored improperly after being dissolved in an aqueous solution, causing it to hydrolyze and become non-reactive.[4][5][6]Always use fresh, dry reagent. Allow the vial to warm to room temperature before opening to prevent condensation.[4][5] Prepare solutions immediately before use and avoid making stock solutions for storage.[4][5][6]
Presence of Competing Amines Your buffer (e.g., Tris, glycine) or sample contains primary amines that are competing with your target molecule.[4][5][6]If your protein or molecule of interest is in a buffer containing primary amines, it must be exchanged into an amine-free buffer like PBS using dialysis or a desalting column before starting the conjugation.[4][5][6]

Problem: Low and Inconsistent Reaction Yield

Possible CauseExplanationSuggested Solution
Rapid Reagent Hydrolysis Even within the optimal pH range, hydrolysis is a significant competing reaction.[1] If the reaction is too slow or the pH is slightly too high, a large portion of the reagent will be consumed by water.Ensure the pH does not exceed 8.5.[7] Consider increasing the molar excess of the this compound to favor the reaction with the target amine.[8]
Variability in Reaction Conditions Small fluctuations in pH, temperature, or reaction time can impact the outcome of the experiment.[1]Carefully control and document all reaction parameters, including pH, temperature, and incubation time, for each experiment to ensure reproducibility.[1]
Batch-to-Batch Reagent Variability There may be slight differences in the purity or reactivity of different batches of the this compound.If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment.

Data Presentation

Table 1: Hydrolysis Half-lives of Various PEG NHS Esters at pH 8, 25°C

The stability of NHS esters in aqueous solutions is a critical factor in conjugation efficiency. The half-life of the hydrolysis reaction provides a measure of the reagent's stability.

PEG NHS EsterEster Type (Symbol)Hydrolysis Half-life (minutes)
PEG-O-CO₂-NHSSuccinimidyl Carbonate (SC)20.4
PEG-CH₂CH₂CH₂CH₂-CO₂-NHSSuccinimidyl Valerate (SVA)33.6
PEG-O-CH₂CH₂CH₂--CO₂-NHSSuccinimidyl Butanoate (SBA)23.3
PEG-O₂C-CH₂CH₂CH₂-CO₂-NHSSuccinimidyl Glutarate (SG)17.6
PEG-O-CH₂CH₂-CO₂-NHSSuccinimidyl Propionate (SPA)16.5
PEG-O₂C-CH₂CH₂-CO₂-NHSSuccinimidyl Succinate (SS)9.8
PEG-NHCO-CH₂CH₂-CO₂-NHSSuccinimidyl Succinamide (SSA)3.2
PEG-O-CH₂-CO₂-NHSSuccinimidyl Carboxymethylated (SCM)0.75

Note: The half-life of hydrolysis is dependent on pH, temperature, and buffer composition. Typically, the half-life triples when the pH is lowered by one unit.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline. The molar excess of the PEG reagent may need to be optimized for your specific application.

Materials:

  • Protein to be labeled

  • This compound

  • Reaction Buffer: Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3).[2][4]

  • Solvent (if needed): Anhydrous DMSO or high-quality, amine-free DMF.[2][4]

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 8.0.[2]

  • Desalting column or dialysis equipment for buffer exchange.

Procedure:

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.[4][5][6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound by dissolving it in the reaction buffer or a minimal amount of anhydrous DMSO or DMF if solubility is an issue.[5]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[1] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[1][5]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using gel filtration, dialysis, or another suitable chromatography method.[2] This step is crucial to prevent interference in downstream applications.[2]

  • Storage: Store the PEGylated protein under the same conditions as the original, unmodified protein.[5]

Visualizations

Reaction_Pathway reagents m-PEG5-O-C(O)-NHS + R-NH₂ transition_state Nucleophilic Attack reagents->transition_state pH 7.2-8.5 (Deprotonated Amine) hydrolysis H₂O (Hydrolysis) reagents->hydrolysis Competing Reaction (Rate increases with pH) products m-PEG5-O-C(O)-NH-R (Stable Carbamate Bond) + NHS transition_state->products Desired Reaction hydrolyzed_product m-PEG5-O-C(O)OH (Inactive PEG-Acid) + NHS hydrolysis->hydrolyzed_product

Caption: Competing reaction pathways in NHS ester chemistry.

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) start->prep_protein prep_peg 2. Prepare Fresh m-PEG5-SC Solution (e.g., 10 mM) prep_protein->prep_peg react 3. Add Molar Excess of PEG to Protein Solution prep_peg->react incubate 4. Incubate (30-60 min at RT or 2h on ice) react->incubate quench 5. Quench Reaction (Optional, e.g., Tris) incubate->quench purify 6. Purify Conjugate (Dialysis or Gel Filtration) quench->purify end End purify->end

Caption: Experimental workflow for m-PEG5-SC conjugation.

Troubleshooting_Flowchart start Low Conjugation Efficiency check_ph Is buffer pH within 7.2-8.5? start->check_ph check_buffer_type Is buffer amine-free (e.g., no Tris/Glycine)? check_ph->check_buffer_type Yes adjust_ph Adjust pH of a freshly prepared buffer check_ph->adjust_ph No check_reagent Was the PEG reagent freshly prepared? check_buffer_type->check_reagent Yes buffer_exchange Perform buffer exchange (Dialysis/Desalting) check_buffer_type->buffer_exchange No use_fresh_reagent Use fresh reagent; warm to RT before opening check_reagent->use_fresh_reagent No optimize_ratio Consider optimizing molar ratio of PEG check_reagent->optimize_ratio Yes

References

preventing hydrolysis of m-PEG5-succinimidyl carbonate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of m-PEG5-succinimidyl carbonate, focusing on the prevention of hydrolysis in aqueous solutions to ensure successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and antibodies.[][2] This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation time of the modified molecule, while potentially reducing its immunogenicity.[][2][3] The succinimidyl carbonate group selectively reacts with primary amines to form stable carbamate (B1207046) linkages.[]

Q2: What is hydrolysis in the context of this compound reactions, and why is it a problem?

A2: Hydrolysis is a chemical reaction where the succinimidyl carbonate group of the this compound molecule reacts with water. This reaction is a major competitor to the desired conjugation reaction with the target amine.[4] The product of hydrolysis is an inactive PEG-carboxylic acid, which is no longer reactive with amines. This loss of reactivity reduces the overall efficiency and yield of the desired PEGylated molecule.[4]

Q3: What are the key factors that influence the rate of succinimidyl carbonate hydrolysis?

A3: Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[4][5] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within or above this range will accelerate hydrolysis.[5][6]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]

  • Time: The longer the this compound is exposed to an aqueous environment, the more opportunity there is for hydrolysis to occur.

  • Buffer Composition: The presence of nucleophiles other than the target amine can compete with the desired reaction. Amine-containing buffers such as Tris are not compatible as they will react with the succinimidyl carbonate.[6]

Q4: How should I store and handle this compound to maintain its reactivity?

A4: To prevent premature hydrolysis and maintain the reactivity of the reagent, it is critical to store this compound in a tightly sealed container at -20°C in a dry, inert environment.[][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. For creating stock solutions, use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is recommended to prepare stock solutions fresh for each experiment.

Troubleshooting Guide

Problem: Low or No PEGylation Yield

Low or no yield of the desired PEGylated product is a common issue, often attributable to the hydrolysis of the this compound reagent. Use the following guide to troubleshoot potential causes.

Possible Cause Recommended Solution
Hydrolysis of this compound Ensure proper storage and handling of the reagent to prevent moisture contamination.[] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Consider performing a reactivity test on the reagent (see Experimental Protocols).
Incorrect Reaction pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Incompatible Buffer Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Recommended buffers include phosphate, borate, or bicarbonate.[5] If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration prior to the reaction.
Low Protein Concentration The reaction with the target amine is a bimolecular reaction, and its rate is dependent on the concentration of both reactants. Hydrolysis is a pseudo-first-order reaction with respect to the PEG reagent. Therefore, a low protein concentration can favor hydrolysis. Increase the protein concentration if possible.
Suboptimal Reaction Time and Temperature If hydrolysis is suspected to be the primary issue, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[8] This will slow down the rate of hydrolysis more significantly than the rate of the amine reaction.

Quantitative Data Summary

The stability of the succinimidyl carbonate group is highly dependent on the pH of the aqueous solution. The table below summarizes the hydrolysis half-life of a generic PEG-Succinimidyl Carbonate (SC) at various pH values.

CompoundpHTemperature (°C)Hydrolysis Half-life (minutes)
PEG-Succinimidyl Carbonate (SC)8.02520.4
PEG-Succinimidyl Carbonate (SC) (Estimated)7.025~61.2

Note: The half-life at pH 7.0 is estimated based on the general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the PEGylation of a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).

  • Perform the Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the this compound stock solution to the protein solution. Mix gently and immediately.

  • Incubate the Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C. The optimal time and temperature should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. This will react with any remaining this compound.

  • Purify the Conjugate: Remove excess, unreacted PEG reagent and byproducts (such as N-hydroxysuccinimide) using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 2: Spectrophotometric Assay for Monitoring Hydrolysis

This protocol allows for the determination of the hydrolysis rate of this compound by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Aqueous buffer at the desired pH (e.g., 0.1 M sodium phosphate, pH 7.0, 7.5, 8.0, 8.5)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 260 nm. Equilibrate the buffer-filled cuvette to the desired temperature in the spectrophotometer's temperature-controlled cell holder.

  • Initiate the Reaction: Add a small volume of the this compound stock solution to the cuvette containing the buffer to achieve the desired final concentration. Mix quickly and immediately start recording the absorbance at 260 nm over time.

  • Data Analysis: The rate of hydrolysis can be determined by plotting the absorbance at 260 nm versus time. The initial rate can be calculated from the slope of the initial linear portion of the curve. The half-life of the hydrolysis reaction can be calculated from the pseudo-first-order rate constant.

Visualizations

Hydrolysis_vs_Aminolysis reagent m-PEG5-succinimidyl carbonate conjugate Stable PEG-Protein Conjugate reagent->conjugate Aminolysis (Desired Reaction) hydrolyzed Inactive PEG-Acid reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (e.g., Protein-NH2) amine->conjugate water Water (H2O) water->hydrolyzed

Caption: Competing reaction pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) mix Add PEG Reagent to Protein Solution prep_protein->mix prep_peg Prepare Fresh m-PEG5-SC Stock Solution (anhydrous DMSO/DMF) prep_peg->mix incubate Incubate (e.g., 30-60 min RT or 2-4h at 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Characterize PEGylated Protein purify->analyze

Caption: General experimental workflow for protein PEGylation.

troubleshooting_tree start Low or No PEGylation Yield check_reagent Is the PEG reagent active? start->check_reagent check_ph Is the buffer pH correct (7.2-8.5)? check_reagent->check_ph Yes solution_reagent Solution: Use fresh reagent, store properly. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Solution: Adjust pH. check_ph->solution_ph No check_conc Is the protein concentration adequate? check_buffer->check_conc Yes solution_buffer Solution: Buffer exchange. check_buffer->solution_buffer No solution_conc Solution: Increase protein conc. or optimize reaction conditions. check_conc->solution_conc No

Caption: Troubleshooting decision tree for low PEGylation yield.

References

troubleshooting low yield in m-PEG5-succinimidyl carbonate conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in m-PEG5-succinimidyl carbonate conjugation reactions.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses the most frequent causes of poor yield in a question-and-answer format.

Q1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?

Several factors can contribute to low yield. The most critical are the pH of the reaction buffer, the integrity of the this compound reagent, and the composition of the buffer itself. Start by troubleshooting these three areas.

Q2: How does the reaction pH affect my conjugation efficiency?

The reaction between the succinimidyl carbonate ester of the PEG and a primary amine on your molecule is highly pH-dependent. For the reaction to proceed, the primary amine must be in its deprotonated, nucleophilic state (-NH2).[1] However, the succinimidyl carbonate ester is also susceptible to hydrolysis, which is a competing reaction that consumes your PEG reagent. This hydrolysis reaction accelerates at higher pH.[1]

  • Too Low (pH < 7.0): The concentration of deprotonated, reactive primary amines is insufficient, leading to a very slow or incomplete reaction.

  • Optimal Range (pH 7.0 - 8.5): This range represents a compromise, balancing sufficient amine reactivity with a manageable rate of hydrolysis.[1]

  • Too High (pH > 8.5): The rate of hydrolysis of the succinimidyl carbonate ester increases dramatically, leading to significant loss of the PEG reagent and consequently, low conjugation yield.[1]

Q3: I suspect my this compound reagent may have degraded. How can I tell, and what precautions should I take?

This compound is highly sensitive to moisture.[1] Exposure to humidity during storage or handling can lead to hydrolysis of the succinimidyl carbonate group, rendering the reagent inactive.

  • Proper Storage: Always store the reagent at -20°C or lower in a desiccated environment.[1]

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

  • Fresh Solutions: Prepare solutions of the PEG reagent immediately before use. Do not store the reagent in solution, especially in aqueous buffers. If the reagent has limited aqueous solubility, it can be first dissolved in a dry, water-miscible organic solvent like DMSO or DMF and then added to the reaction buffer.

Q4: Could my choice of buffer be inhibiting the reaction?

Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the this compound. This will significantly reduce the yield of your desired conjugate.

  • Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer at the desired pH.[1]

  • Buffer Exchange: If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction.

Q5: I've optimized my pH and am using the correct buffer, but my yield is still low. What other reaction conditions should I consider?

Beyond pH and buffer choice, other important parameters to optimize include the molar ratio of reactants, reaction time, and temperature.

  • Molar Excess of PEG Reagent: A molar excess of the this compound is typically required to drive the reaction to completion, especially given the competing hydrolysis reaction. A 10 to 50-fold molar excess is a common starting point.[1] If you observe low yield, consider increasing the molar excess.

  • Reaction Time and Temperature: The optimal reaction time and temperature are interdependent.

    • Reactions are often run for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

    • Lower temperatures can help to minimize hydrolysis of the PEG reagent, potentially allowing for longer reaction times to improve yield. Conversely, slightly elevated temperatures can increase the reaction rate but will also accelerate hydrolysis. Optimization may be required for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction in this compound conjugation?

The primary competing reaction is the hydrolysis of the succinimidyl carbonate ester by water.[1] This reaction inactivates the PEG reagent and is more pronounced at higher pH values.

Q2: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored by techniques that can differentiate between the starting materials and the PEGylated product. Common methods include:

  • SDS-PAGE: For protein conjugations, the increase in molecular weight upon PEGylation can be visualized as a band shift on an SDS-PAGE gel.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[2]

  • Mass Spectrometry: For detailed analysis, mass spectrometry can confirm the mass of the conjugated product.

Q3: What are the best methods for purifying the PEGylated product?

Purification is crucial to remove unreacted PEG, unconjugated starting material, and reaction byproducts. The choice of method depends on the properties of your molecule.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted PEG and byproducts.[2]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the native and PEGylated forms.

  • Dialysis or Ultrafiltration: Useful for removing small molecule impurities and unreacted PEG reagent.

Quantitative Data Summary

The stability of the this compound is critical for achieving high conjugation yields. The rate of hydrolysis is highly dependent on pH. The following table provides the hydrolysis half-lives for various PEG-NHS esters, which can serve as a reference for understanding the stability of succinimidyl carbonate derivatives.

PEG-NHS Ester TypepHTemperature (°C)Hydrolysis Half-life (minutes)
Succinimidyl Carbonate (SC) 8.0 25 20.4
Succinimidyl Valerate (SVA)8.02533.6
Succinimidyl Butanoate (SBA)8.02523.3
Succinimidyl Glutarate (SG)8.02517.6
Succinimidyl Propionate (SPA)8.02516.5
Succinimidyl Succinate (SS)8.0259.8
Succinimidyl Succinamide (SSA)8.0253.2
Succinimidyl Carboxymethylated (SCM)8.0250.75

Note: As a general rule, the half-life of an NHS ester approximately triples for every one-unit decrease in pH.[3]

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).[1]

  • Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer using a desalting column or dialysis. Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL).

  • PEG Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount of the reagent in the reaction buffer or a small amount of anhydrous DMSO if solubility is an issue.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-50 fold) of the dissolved this compound to the protein solution.[1] Incubate the reaction mixture with gentle stirring for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]

  • Quenching (Optional): To stop the reaction, a small molecule containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of approximately 50 mM to consume any unreacted PEG reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using a suitable method such as size exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post Post-Reaction prep_buffer Prepare Amine-Free Reaction Buffer (e.g., 100mM Bicarbonate, pH 8.5) prep_protein Buffer Exchange Protein into Reaction Buffer prep_buffer->prep_protein conjugate Combine Protein and m-PEG5-SC (10-50x molar excess) prep_protein->conjugate prep_peg Prepare Fresh m-PEG5-SC Solution prep_peg->conjugate incubate Incubate (e.g., 1 hr at RT or 2 hrs at 4°C) conjugate->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, SEC) purify->analyze

Figure 1: Experimental Workflow for this compound Conjugation.

troubleshooting_low_yield start Low Conjugation Yield check_ph Is the reaction pH within the optimal range (7.0 - 8.5)? start->check_ph check_buffer Are you using an amine-free buffer (e.g., PBS, Bicarbonate)? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.0 - 8.5 check_ph->adjust_ph No check_reagent Is the m-PEG5-SC reagent fresh and handled properly to avoid moisture? check_buffer->check_reagent Yes change_buffer Perform buffer exchange into an amine-free buffer check_buffer->change_buffer No check_molar_ratio Is the molar excess of m-PEG5-SC sufficient (e.g., 10-50x)? check_reagent->check_molar_ratio Yes use_fresh_reagent Use a fresh vial of m-PEG5-SC and prepare the solution immediately before use check_reagent->use_fresh_reagent No optimize_conditions Consider optimizing reaction time and temperature. check_molar_ratio->optimize_conditions Yes increase_molar_ratio Increase the molar excess of m-PEG5-SC check_molar_ratio->increase_molar_ratio No success Yield Improved optimize_conditions->success adjust_ph->check_buffer change_buffer->check_reagent use_fresh_reagent->check_molar_ratio increase_molar_ratio->optimize_conditions

Figure 2: Troubleshooting Logic for Low Conjugation Yield.

References

Technical Support Center: m-PEG5-Succinimidyl Carbonate Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-succinimidyl carbonate for the PEGylation of proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: this compound is an amine-reactive PEGylation reagent.[1][2][3] Its primary reaction is the covalent conjugation to primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein or peptide.[4][][6][7] This reaction, known as PEGylation, occurs via nucleophilic attack of the amine on the succinimidyl carbonate, forming a stable carbamate (B1207046) or amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[8][9][10][11]

Q2: What is the major side reaction I should be aware of?

A2: The most significant side reaction is the hydrolysis of the this compound.[9][12] In aqueous solutions, the NHS ester moiety is susceptible to hydrolysis, which converts the reactive PEG into an inactive PEG-acid, unable to conjugate to the target molecule.[13] The rate of hydrolysis increases with increasing pH.[9][14]

Q3: Can this compound react with other amino acid residues besides lysine?

A3: Yes, under certain conditions, side reactions with other nucleophilic amino acid side chains can occur. These include:

  • Histidine: The imidazole (B134444) ring of histidine can react with NHS esters, particularly at neutral or slightly acidic pH, to form a labile acyl-imidazole intermediate.[15][16][17] This intermediate is prone to hydrolysis, which can lead to de-PEGylation.[16]

  • Tyrosine: The hydroxyl group of tyrosine can be acylated by highly reactive NHS esters, although this is less common than reaction with amines.

  • Serine and Threonine: The hydroxyl groups of serine and threonine are generally less reactive than primary amines but can react under certain conditions.[18]

  • Cysteine: While NHS esters are primarily amine-reactive, reactivity with the thiol group of cysteine can occur, especially at higher pH values.[19] However, maleimide-functionalized PEGs are more specific for cysteine modification.[19]

Q4: How can I minimize side reactions?

A4: Minimizing side reactions involves optimizing the reaction conditions:

  • pH Control: Maintain the reaction pH between 7 and 8.5 for efficient amine conjugation while minimizing hydrolysis.[8][9][11] Reactions with histidine are more prevalent at a slightly acidic pH (around 6.0).[17]

  • Reagent Concentration: Use an appropriate molar excess of the m-PEG-NHS ester to drive the reaction towards the desired product.[13] A 10 to 50-fold molar excess is often recommended.[9]

  • Reaction Time and Temperature: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13][18] Longer reaction times can increase the likelihood of side reactions and hydrolysis.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the PEG reagent.[13][20] Phosphate-buffered saline (PBS) is a suitable choice.[13][20]

Troubleshooting Guides

Problem 1: Low PEGylation Efficiency

Possible Cause Troubleshooting Step
Hydrolysis of this compound Prepare the PEG reagent solution immediately before use.[13][20] Avoid storing it in solution. Ensure the reagent was stored properly at -20°C with desiccant.[9][13]
Incorrect pH Verify the pH of the reaction buffer is between 7.0 and 8.5.[8][9]
Insufficient Molar Excess of PEG Reagent Increase the molar ratio of this compound to the protein/peptide.[13] For dilute protein solutions, a higher molar excess is required.[13][20]
Competing Amines in Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine).[13][20] If necessary, perform a buffer exchange using dialysis or desalting columns.[13]
Low Protein/Peptide Concentration Increase the concentration of the target molecule if possible.

Problem 2: Multiple PEGylation Products (Heterogeneity)

Possible Cause Troubleshooting Step
High Molar Excess of PEG Reagent Reduce the molar ratio of this compound to the protein/peptide.[21]
Prolonged Reaction Time Decrease the incubation time of the reaction.
High pH Lower the reaction pH to the lower end of the optimal range (e.g., pH 7.0-7.5) to reduce the reactivity of less accessible amines.
Reaction with Non-Lysine Residues Characterize the PEGylation sites using techniques like mass spectrometry to identify if side reactions with other amino acids are occurring. Adjust pH to favor lysine modification.

Problem 3: Unstable PEGylated Product (Loss of PEG)

Possible Cause Troubleshooting Step
Reaction with Histidine If PEGylation is occurring on histidine, the resulting bond is labile.[15][16] Consider site-directed mutagenesis to remove surface-exposed histidines if they are not critical for function. Alternatively, adjust the pH to disfavor histidine reactivity.
Hydrolysis of Ester Linkages (if applicable) Some PEG-NHS esters have ester linkages in their backbone that can be susceptible to hydrolysis.[22] this compound forms a stable carbamate linkage.[][12]

Quantitative Data Summary

Table 1: Reaction Conditions and Outcomes for Amine PEGylation

ParameterRecommended RangeOutcome/Consideration
pH 7.0 - 8.5[8][9][11]Optimal for primary amine reaction; hydrolysis increases at higher pH.[9]
Molar Excess of PEG 10 - 50 fold[9]Higher excess for dilute protein solutions.[13][20] Can lead to multi-PEGylation.
Reaction Time 30 - 60 min at RT; 2 hours at 4°C[13][18]Longer times may increase side reactions.
Hydrolysis Half-life of SC-PEG ~10-20 minutes in aqueous buffer[12]Highlights the need for fresh reagent solutions.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with this compound

Materials:

  • Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a known concentration. If necessary, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[13]

  • PEGylation Reaction: a. Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13] b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[13][18]

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to react with any excess this compound.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[13]

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry for more detailed characterization of the degree of PEGylation and identification of PEGylation sites.[23][24]

Protocol 2: Analysis of PEGylation Products by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SDS-PAGE gels and running buffer

  • Loading buffer

  • Protein stain (e.g., Coomassie Brilliant Blue)

Procedure:

  • Prepare samples of the PEGylated protein and the unmodified control by mixing with loading buffer.

  • Load the samples onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel with a protein stain to visualize the protein bands.

  • Interpretation: The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift to a higher apparent molecular weight. The presence of multiple bands above the unmodified protein band indicates different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Visualizations

PEGylation_Reaction_Pathway mPEG m-PEG5-succinimidyl carbonate PEG_Protein PEGylated Protein (Stable Carbamate/Amide Bond) mPEG->PEG_Protein Primary Reaction (pH 7-8.5) Inactive_PEG Inactive PEG-acid mPEG->Inactive_PEG Side Reaction (Hydrolysis) Labile_Intermediate Labile Acyl-imidazole Intermediate mPEG->Labile_Intermediate Side Reaction (pH ~6) Protein Protein (-NH2) Protein->PEG_Protein NHS N-hydroxysuccinimide (Byproduct) PEG_Protein->NHS H2O H2O (Hydrolysis) H2O->Inactive_PEG His Protein (-Histidine) His->Labile_Intermediate DePEG De-PEGylated Protein Labile_Intermediate->DePEG Hydrolysis

Caption: Primary and side reaction pathways of this compound.

Troubleshooting_Workflow Start PEGylation Experiment Analysis Analyze Product (SDS-PAGE, HPLC, MS) Start->Analysis Low_Efficiency Low PEGylation Efficiency? Analysis->Low_Efficiency Desired_Product Desired PEGylation Achieved End End Desired_Product->End Heterogeneity High Heterogeneity? Low_Efficiency->Heterogeneity No Check_Hydrolysis Check Reagent Quality and Handling Low_Efficiency->Check_Hydrolysis Yes Instability Product Unstable? Heterogeneity->Instability No Reduce_Excess Reduce Molar Excess Heterogeneity->Reduce_Excess Yes Instability->Desired_Product No Check_His Investigate Histidine Reactivity Instability->Check_His Yes Optimize_pH Optimize pH (7-8.5) Check_Hydrolysis->Optimize_pH Increase_Excess Increase Molar Excess Optimize_pH->Increase_Excess Check_Buffer Check for Competing Amines Increase_Excess->Check_Buffer Check_Buffer->Start Reduce_Time Reduce Reaction Time Reduce_Excess->Reduce_Time Reduce_Time->Start Check_His->Start

Caption: Troubleshooting workflow for PEGylation experiments.

References

how to improve the efficiency of m-PEG5-succinimidyl carbonate labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG5-succinimidyl carbonate labeling. This guide is designed for researchers, scientists, and drug development professionals to help improve the efficiency of their PEGylation experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) chain to biomolecules.[][2][3][4][5] It contains a methoxy-capped PEG chain with five ethylene (B1197577) glycol units and a succinimidyl carbonate reactive group.[2][3] This reactive group specifically targets primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable carbamate (B1207046) bond.[][6] PEGylation is a widely used technique to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins and peptides.[7][8][9][10]

Q2: What is the optimal pH for this compound labeling?

A2: The optimal pH for labeling with succinimidyl esters like this compound is between 7.2 and 8.5.[11] The reaction with primary amines is pH-dependent; at lower pH values, the amine group is protonated and less reactive, while at higher pH values, the hydrolysis of the succinimidyl carbonate ester becomes a significant competing reaction, reducing labeling efficiency.[12][13][14]

Q3: What buffers should I use for the labeling reaction?

A3: It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for the PEG reagent, leading to significantly lower labeling efficiency.[11] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[11][12]

Q4: How should I store and handle this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[][2][11] To use, allow the reagent to warm to room temperature before opening the container to prevent condensation. Prepare solutions of the reagent immediately before use, and do not store it in aqueous solutions for extended periods due to hydrolysis.[11] For preparing stock solutions, use high-quality anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[11][15]

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling experiments.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).[11]Perform buffer exchange into an amine-free buffer like PBS, sodium bicarbonate, or borate buffer (pH 7.2-8.5).[11]
Suboptimal pH: Reaction pH is too low (amine protonation) or too high (hydrolysis).[12][13]Adjust the pH of your reaction mixture to the optimal range of 7.2-8.5 using a freshly calibrated pH meter.[11]
Hydrolysis of PEG Reagent: The this compound has degraded due to moisture.[11][15]Use a fresh aliquot of the reagent. Ensure proper storage and handling to minimize moisture exposure.[][11] Prepare the reagent solution immediately before use.
Insufficient Molar Excess of PEG Reagent: The ratio of PEG reagent to the target molecule is too low.Increase the molar excess of the this compound. A common starting point is a 5- to 20-fold molar excess.[12]
Inaccessible Amine Groups: The primary amines on the target molecule are sterically hindered.[11]Consider denaturing the protein under mild conditions if its activity can be recovered. Alternatively, explore PEGylation reagents with longer spacer arms.
Poor Reproducibility Inconsistent Reagent Quality: Degradation of the PEG reagent between experiments.Always use fresh, properly stored this compound. Prepare fresh stock solutions for each experiment.
Variability in Reaction Conditions: Minor differences in pH, temperature, or reaction time.Standardize all reaction parameters. Use a calibrated pH meter and maintain a consistent temperature and incubation time.
Protein Aggregation/Precipitation High Concentration of Reagents: High concentrations of the protein or PEG reagent can sometimes lead to aggregation.Optimize the concentrations of both the target molecule and the PEG reagent. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Solvent Effects: Addition of a large volume of organic solvent (e.g., DMSO, DMF) to dissolve the PEG reagent.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Quantitative Data Summary

The stability of the succinimidyl carbonate ester is crucial for efficient labeling. The primary competing reaction is hydrolysis, which is highly dependent on pH. The table below provides the hydrolysis half-life of various succinimidyl esters at pH 8 and 25°C. Note that the half-life generally triples for every one-unit decrease in pH.

PEG NHS Ester Type Ester Linkage Hydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Valerate (SVA)PEG-(CH₂)₄-CO₂-NHS33.6
Succinimidyl Carbonate (SC) PEG-O-CO₂-NHS 20.4
Succinimidyl Glutarate (SG)PEG-O₂C-(CH₂)₃-CO₂-NHS17.6
Succinimidyl Propionate (SPA)PEG-O-(CH₂)₂-CO₂-NHS16.5
Succinimidyl Succinate (SS)PEG-O₂C-(CH₂)₂-CO₂-NHS9.8
mPEG2-NHSPEG₂-O₂CHN-CH(R)a-CO₂-NHS4.9
Succinimidyl Succinamide (SSA)PEG-NHCO-(CH₂)₂-CO₂-NHS3.2
Succinimidyl Carboxymethylated (SCM)PEG-O-CH₂-CO₂-NHS0.75

This data is for comparison of the relative stability of different NHS esters. The exact half-life can vary based on buffer conditions.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound
  • Buffer Preparation: Prepare a suitable amine-free buffer, such as 100 mM sodium bicarbonate or 100 mM phosphate (B84403) buffer, and adjust the pH to 8.3-8.5.[12][13]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.[13] If the protein is stored in a buffer containing amines, perform a buffer exchange via dialysis or a desalting column.[11]

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[11][13]

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of an 8-fold molar excess is often recommended for mono-labeling.[12] Gently mix the solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for at least 4 hours or overnight at 4°C.[13] Protect the reaction from light if the PEG reagent or target molecule is light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50-100 mM. This will react with any remaining this compound.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (gel filtration), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the properties of the labeled protein.[13]

  • Analysis: Analyze the extent of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (if the PEG is chromophoric), or mass spectrometry.

Visualizations

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) PEG_Protein PEGylated Protein (Stable Carbamate Linkage) Protein->PEG_Protein Labeling PEG m-PEG5-succinimidyl carbonate PEG->PEG_Protein pH pH 7.2 - 8.5 Buffer Amine-free Buffer (e.g., PBS, Bicarbonate) NHS N-hydroxysuccinimide (Byproduct) start Low Labeling Efficiency check_buffer Is the buffer amine-free? start->check_buffer check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange (e.g., PBS, Borate) check_buffer->buffer_exchange No check_reagent Is the PEG reagent fresh and handled correctly? check_ph->check_reagent Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No increase_molar_ratio Increase molar ratio of PEG reagent check_reagent->increase_molar_ratio Yes use_fresh_reagent Use fresh, anhydrous reagent and solvent check_reagent->use_fresh_reagent No success Improved Efficiency increase_molar_ratio->success buffer_exchange->check_ph adjust_ph->check_reagent use_fresh_reagent->increase_molar_ratio

References

Technical Support Center: m-PEG5-Succinimidyl Carbonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess m-PEG5-succinimidyl carbonate and other reaction components after a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove excess this compound after a conjugation reaction?

A1: The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in size and physicochemical properties. These methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[][][3]

  • Dialysis / Ultrafiltration: These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[][3][4][5]

  • Precipitation: This method relies on the differential solubility of the PEGylated conjugate and the excess PEG reagent in various solvents.[5][6][7]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation from the un-PEGylated form and potentially the unreacted PEG.[][4]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity.[][8][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is useful for purifying peptides and smaller biomolecules based on their hydrophobicity.[][3]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including:

  • Size and properties of your target biomolecule: The molecular weight difference between your conjugated biomolecule and the this compound is a key factor.

  • The required purity of your final product: Different methods offer varying levels of resolution and purity.

  • The scale of your reaction: Some methods are more suitable for small-scale purification, while others can be scaled up.

  • Available equipment: Your laboratory's equipment will dictate which techniques are feasible.

Q3: Should I quench the reaction before purification? If so, how?

A3: Yes, it is important to quench the reaction to deactivate any unreacted this compound, which contains a reactive NHS ester.[10][11] Failing to quench can lead to continued, unwanted labeling of your target molecule or other components in your purification buffers.[10]

Common quenching reagents include buffers containing primary amines, such as Tris or glycine, which react with and cap the remaining NHS esters.[11][12] You can also raise the pH of the reaction mixture to >8 to promote the hydrolysis of the NHS ester.[12]

Troubleshooting Guides

Issue Potential Cause Recommended Action Relevant Citation(s)
Residual this compound detected after purification. Inappropriate purification method: The chosen method may not have sufficient resolution to separate the small PEG linker from the conjugate.For small linkers like this compound, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25) for SEC, or a dialysis membrane with a low MWCO (e.g., 1-3 kDa).[3]
Insufficient purification duration: Dialysis time may be too short, or the flow rate in chromatography may be too high.For dialysis, ensure you are dialyzing for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of buffer. For SEC, optimize the flow rate to allow for proper separation.[3]
Low yield of the PEGylated conjugate. Non-specific binding: The conjugate may be binding to the purification matrix (e.g., chromatography resin or dialysis membrane).Pre-condition the purification media according to the manufacturer's instructions. Consider using materials known for low protein binding.[3]
Precipitation of the conjugate: The buffer conditions during purification may be causing the conjugate to precipitate.Ensure the buffer composition and pH are optimal for the solubility of your PEGylated biomolecule. The addition of PEG can sometimes affect protein stability.[13]
Co-elution of unreacted biomolecule and the PEGylated conjugate. Insufficient resolution of the purification method: The size or charge difference between the PEGylated and un-PEGylated biomolecule may be too small for complete separation by a single method.Consider using a multi-step purification strategy. For example, an initial SEC step to remove excess PEG can be followed by IEX to separate the PEGylated product from the unreacted biomolecule.[][4]

Comparison of Purification Methods

Method Principle Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Efficient removal of small molecules, rapid, can be used for buffer exchange.May not separate PEGylated species with small differences in size, potential for sample dilution.
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific MWCO.Simple, cost-effective, gentle on the sample.Slow, may not completely remove all unreacted PEG, potential for sample loss due to non-specific binding.[4]
Precipitation Differential solubility in specific solvents.Simple, low cost, can handle large volumes.May not be suitable for removing small molecule impurities, potential for protein denaturation.[5]
Ion Exchange Chromatography (IEX) Separation based on net charge.Can separate based on the degree of PEGylation, high resolution.PEG chains can shield charges on the protein surface, reducing separation efficiency.[][4]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a good complementary method to IEX.Relatively low capacity and resolution between adjacent peaks.[]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, especially for peptides and small proteins.Can be denaturing for some proteins.

Experimental Protocols

Protocol 1: Removal of Excess this compound using Size-Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of the small this compound from a larger PEGylated biomolecule.

Materials:

  • Desalting column with an appropriate molecular weight exclusion limit (e.g., G-25).

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Reaction mixture containing the PEGylated biomolecule and excess this compound.

  • Collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the equilibration buffer.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically around 10-30% of the column bed volume).

  • Elution: Elute the sample with the equilibration buffer. The larger PEGylated biomolecule will pass through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified PEGylated conjugate.

Protocol 2: Removal of Excess this compound using Dialysis

This protocol is ideal for removing the small linker from a larger biomolecule when processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa).[3]

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Reaction mixture.

  • Stir plate and stir bar.

  • Beaker or container for dialysis.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare it according to the manufacturer's instructions (this may involve boiling and washing).

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette and seal it securely.

  • Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: For efficient removal of the unreacted PEG, change the dialysis buffer at least 2-3 times over a period of several hours to overnight.

  • Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis cluster_result Result reaction_mixture Reaction Mixture load_sample Load Sample onto Column reaction_mixture->load_sample equilibrate_column Equilibrate Desalting Column equilibrate_column->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (e.g., A280) collect_fractions->analyze_fractions purified_product Purified PEGylated Conjugate analyze_fractions->purified_product

Caption: Workflow for Size-Exclusion Chromatography Purification.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery cluster_result Result reaction_mixture Reaction Mixture load_sample Load Sample into Membrane reaction_mixture->load_sample prepare_membrane Prepare Dialysis Membrane prepare_membrane->load_sample dialyze Dialyze against Buffer (with stirring) load_sample->dialyze buffer_exchange Change Buffer 2-3 times dialyze->buffer_exchange recover_sample Recover Sample from Membrane buffer_exchange->recover_sample purified_product Purified PEGylated Conjugate recover_sample->purified_product

Caption: Workflow for Dialysis Purification.

References

Technical Support Center: Characterizing PEGylation with m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG5-succinimidyl carbonate to characterize the degree of PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a PEGylation reagent used to covalently attach a polyethylene (B3416737) glycol (PEG) chain to a target molecule.[][2][3] It consists of a methoxy-capped PEG chain with five ethylene (B1197577) glycol units, which improves the solubility and reduces non-specific interactions of the resulting conjugate.[] The succinimidyl carbonate group is an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the N-terminus or lysine (B10760008) residues on proteins) to form a stable carbamate (B1207046) bond.[][4][5] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, shielding them from proteolytic enzymes, and reducing immunogenicity.[6][7]

Q2: What is the optimal pH for reacting this compound with a protein?

A2: The optimal pH for the reaction is a balance between maximizing the reaction with the amine and minimizing the hydrolysis of the succinimidyl carbonate. Generally, a pH range of 7.2 to 8.5 is recommended.[8][9] While a slightly basic pH ensures that the primary amines on the protein are deprotonated and thus more nucleophilic, a pH above 8.5 can lead to rapid hydrolysis of the NHS ester.[9]

Q3: Which buffers should I use, and which should I avoid?

A3: It is crucial to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5, borate (B1201080) buffer, or carbonate/bicarbonate buffer (0.1 M, pH 8.3-8.5).[10][11] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly lowering your conjugation yield.[8][11]

Q4: How should I prepare and store the this compound reagent?

A4: this compound is sensitive to moisture and should be stored at a low temperature (e.g., -20°C) in a dry, inert environment.[][3][12] To avoid moisture condensation, allow the vial to equilibrate to room temperature before opening.[12] It is best to prepare the reagent immediately before use by dissolving it in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][10] Do not prepare stock solutions in aqueous buffers for long-term storage as the NHS-ester moiety readily hydrolyzes.[8][12]

Q5: What methods can be used to determine the degree of PEGylation?

A5: Several methods can be used to characterize the extent of PEGylation. Qualitative assessment can be done using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein. For quantitative analysis, size-exclusion chromatography (SEC-HPLC) can separate PEGylated species from un-PEGylated protein.[13] Mass spectrometry techniques like MALDI-TOF or ESI-MS provide a precise measurement of the molecular weight increase, allowing for the calculation of the number of attached PEG chains.[13] Colorimetric assays, such as the barium/iodide assay, can also be used for direct quantification of PEGylation.[14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no PEGylation Inactive (Hydrolyzed) Reagent: The this compound was exposed to moisture during storage or handling.[10]Ensure proper storage of the reagent at -20°C with a desiccant.[12] Always equilibrate the vial to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[11]
Incorrect Buffer pH: The pH of the reaction buffer is too low (e.g., < 7.0), leading to protonated, unreactive amines.[10][11]Prepare a fresh reaction buffer and verify that the pH is within the optimal range of 7.2-8.5.[8][11]
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[8][11]Perform a buffer exchange of your sample into an amine-free buffer like PBS, borate, or bicarbonate buffer before the reaction.[10]
Low Protein Concentration: At low concentrations of the target protein, the competing hydrolysis reaction is more likely to occur.[9][11]If possible, increase the concentration of your protein in the reaction mixture.[9]
Inconsistent Results Between Experiments Variability in Reaction Conditions: Small changes in pH, temperature, or reaction time can affect the outcome.Carefully control and document all reaction parameters, including pH, temperature, and incubation time, for each experiment.[9]
Batch-to-batch Variability of Reagent: There may be slight differences in the purity or reactivity of different batches of the crosslinker.If possible, test a new batch of the reagent on a small scale before proceeding with a large-scale experiment.[9]
Precipitation of Reagent During Reaction Poor Reagent Solubility: Many PEG linkers have limited solubility in aqueous buffers. Adding a concentrated stock in an organic solvent directly to the buffer can cause it to precipitate.[10]Ensure the reagent is fully dissolved in the organic solvent first. Add the stock solution slowly to the biomolecule solution while gently vortexing to facilitate mixing. The final concentration of the organic solvent should ideally be less than 10%.[8][10]

Experimental Protocols

General Protocol for Protein PEGylation
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer using dialysis or a desalting column.[9]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF.[8]

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[9] Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8][9] The optimal molar ratio and incubation time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Characterization of PEGylation Degree by SDS-PAGE
  • Sample Preparation: Mix the PEGylated protein sample with SDS-PAGE loading buffer.

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Compare the band of the PEGylated protein to the un-PEGylated control. A successful PEGylation will result in a shift to a higher apparent molecular weight. The presence of multiple bands may indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

Characterization of PEGylation Degree by Mass Spectrometry (MALDI-TOF or ESI-MS)
  • Sample Preparation: Purify the PEGylated protein to remove free PEG and other contaminants.[13]

  • Analysis: Analyze the sample using MALDI-TOF or ESI-MS to obtain the molecular weight of the PEGylated protein.[13]

  • Calculation: Compare the observed molecular weight to that of the unmodified protein. The mass increase corresponds to the total mass of the attached PEG molecules. Divide the total mass increase by the molecular weight of a single m-PEG5 chain to determine the average number of PEG molecules per protein.[13]

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImplication for PEGylation
7.0HoursSlower reaction with amines, but also slower hydrolysis.[8]
8.0~10-20 minutesGood balance between amine reaction and hydrolysis.[4]
8.6MinutesRapid hydrolysis competes significantly with the desired reaction.[8]

Table 2: Common Analytical Techniques for PEGylation Characterization

Technique Information Provided Advantages Limitations
SDS-PAGE Qualitative assessment of molecular weight increase.Simple, widely available.Low resolution, not quantitative.
SEC-HPLC Separation of PEGylated species, estimation of hydrodynamic volume.Can quantify different PEGylated forms.May not resolve species with small mass differences.
MALDI-TOF / ESI-MS Precise molecular weight of PEGylated species, degree of PEGylation.[13]Highly accurate and quantitative.[13]Requires specialized equipment, can be sensitive to sample purity.
Colorimetric Assays (e.g., Barium/Iodide) Direct quantification of PEG concentration.[14]Simple, suitable for high-throughput screening.[14]Can be prone to interference from other sample components.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) reaction PEGylation Reaction (Mix protein and reagent, incubate) protein_prep->reaction Add protein solution reagent_prep Reagent Preparation (Dissolve m-PEG5-SC in DMSO/DMF) reagent_prep->reaction Add reagent solution quenching Quenching (Optional) (Add Tris buffer) reaction->quenching Stop reaction purification Purification (SEC or Dialysis) reaction->purification If not quenching quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization Analyze purified product

Caption: General experimental workflow for protein PEGylation.

troubleshooting_logic start Low PEGylation Yield? check_reagent Is the reagent fresh and stored correctly? start->check_reagent Yes check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes use_new_reagent Use fresh reagent, handle properly check_reagent->use_new_reagent No check_ph Is the pH between 7.2-8.5? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No increase_ratio Increase molar ratio of PEG reagent check_ph->increase_ratio Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Validation & Comparative

A Researcher's Guide to Amine Modification: A Comparative Analysis of PEGylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and biotechnology, the strategic modification of proteins, peptides, and other amine-containing molecules through PEGylation is a cornerstone for enhancing therapeutic efficacy. This process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties, including increased serum half-life, enhanced stability, and reduced immunogenicity.[1][2] The choice of the appropriate PEGylation reagent is critical for a successful outcome. This guide provides an objective comparison of common amine-reactive PEGylation reagents, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Key Players in Amine PEGylation: A Head-to-Head Comparison

The most prevalent strategies for amine PEGylation target the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins.[3][4] Several classes of amine-reactive PEGylation reagents are commercially available, each with distinct chemical properties that influence the conjugation process and the final product's characteristics. The most widely used reagents include N-hydroxysuccinimidyl (NHS) esters, succinimidyl carbonates (SC), and aldehydes.

Performance Characteristics of Amine-Reactive PEG Reagents

The selection of a PEGylation reagent is a multi-faceted decision that depends on the desired linkage stability, reaction kinetics, and the specific requirements of the molecule being modified.[5]

Reagent ClassReactive GroupFormed LinkageOptimal Reaction pHKey Characteristics
PEG-NHS Esters N-Hydroxysuccinimide EsterAmide7.0 - 8.5Most widely used; rapid reaction kinetics; forms a stable amide bond.[4][5][6]
PEG-SC (Carbonate) Succinimidyl CarbonateUrethane (B1682113)~9.3Forms a highly stable urethane bond, potentially more resistant to hydrolysis than amide bonds.[5][7][8]
PEG-NPC (Carbonate) p-Nitrophenyl CarbonateUrethaneNot specifiedForms a stable urethane linkage; the release of p-nitrophenol allows for spectrophotometric monitoring of the reaction.[5]
PEG-Aldehyde AldehydeSecondary Amine5.0 - 8.0Reacts via reductive amination; can be selective for N-terminal amines at lower pH.[6][9][10]
Stability and Reactivity: A Closer Look at NHS Esters

While PEG-NHS esters are popular due to their high reactivity, they are susceptible to hydrolysis in aqueous solutions, which competes with the desired amine conjugation reaction.[11] The stability of the NHS ester can vary depending on the linker chemistry.

NHS Ester TypeLinker StructureHydrolysis Half-Life (approximate)
Succinimidyl Succinate (SS) Succinate< 5 minutes
Succinimidyl Glutarate (SG) Glutarate~10 minutes
Succinimidyl Carboxyl Methyl (SCM) Carboxymethyl~20 minutes
Succinimidyl Carbonate (SC) Carbonate~20 minutes

Note: Hydrolysis half-life is dependent on pH, temperature, and buffer components. The values presented are for comparative purposes.[12]

The succinimidyl carbonate (SC) linkage to the PEG polymer not only provides good reactivity but also demonstrates greater stability in aqueous solutions compared to some other NHS esters.[13][14][15]

Visualizing the PEGylation Workflow

A typical PEGylation experiment involves several key stages, from reagent preparation to the final characterization of the conjugated product.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_reagent Prepare PEG Reagent Solution mix Mix Protein and PEG Reagent prep_reagent->mix prep_protein Prepare Protein Solution in Amine-Free Buffer prep_protein->mix incubate Incubate at Controlled Temperature and Time mix->incubate quench Quench Reaction incubate->quench purify Purify PEGylated Protein (e.g., Chromatography) quench->purify sds_page SDS-PAGE purify->sds_page mass_spec Mass Spectrometry purify->mass_spec activity_assay Biological Activity Assay purify->activity_assay

A generalized workflow for protein PEGylation.

Reaction Mechanisms of Key Amine-Reactive PEG Reagents

Understanding the underlying chemistry is crucial for optimizing the PEGylation reaction.

Reaction_Mechanisms cluster_nhs PEG-NHS Ester Reaction cluster_sc PEG-SC (Carbonate) Reaction cluster_aldehyde PEG-Aldehyde Reaction (Reductive Amination) peg_nhs PEG-O-CO-(CH2)n-CO-NHS peg_protein_amide PEG-O-CO-(CH2)n-CO-NH-Protein peg_nhs->peg_protein_amide + protein_nh2_1 Protein-NH2 protein_nh2_1->peg_protein_amide nhs NHS peg_protein_amide->nhs + peg_sc PEG-O-CO-O-NHS peg_protein_urethane PEG-O-CO-NH-Protein peg_sc->peg_protein_urethane + protein_nh2_2 Protein-NH2 protein_nh2_2->peg_protein_urethane nhs_2 NHS peg_protein_urethane->nhs_2 + peg_cho PEG-CHO schiff_base PEG-CH=N-Protein (Schiff Base) peg_cho->schiff_base + protein_nh2_3 Protein-NH2 protein_nh2_3->schiff_base peg_protein_amine PEG-CH2-NH-Protein schiff_base->peg_protein_amine reducing_agent Reducing Agent (e.g., NaCNBH3) reducing_agent->peg_protein_amine

Reaction schemes for common amine PEGylation reagents.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful PEGylation.

General Protocol for Protein PEGylation with an NHS-Ester Reagent

This protocol provides a general guideline for the PEGylation of a protein using a PEG-NHS ester reagent. Optimization may be required based on the specific protein and PEG reagent used.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • PEG-NHS ester reagent (e.g., mPEG-SCM, mPEG-SPA)

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 2-10 mg/mL. Ensure that the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the PEG reagent.[16]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the anhydrous solvent to create a concentrated stock solution. The reagent should be allowed to warm to room temperature before opening to prevent condensation of moisture.[11][16]

  • PEGylation Reaction:

    • Calculate the desired molar excess of the PEG reagent to the protein. A starting point is often a 5- to 20-fold molar excess.[16]

    • Slowly add the calculated volume of the PEG reagent stock solution to the stirring protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.[1] The optimal time and temperature will depend on the protein's stability and the reagent's reactivity.

  • Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] The primary amines in the quenching buffer will react with any excess PEG-NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by purifying the reaction mixture using a suitable chromatography method (e.g., SEC or IEX).

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Characterization of PEGylated Proteins

Confirming the success of PEGylation and the quality of the final product is a critical step.

1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Principle: PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart. This results in a visible band shift to a higher apparent molecular weight.

  • Procedure:

    • Prepare an appropriate percentage polyacrylamide gel.

    • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein.

    • Run the gel under standard conditions.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. A successful PEGylation will be indicated by the appearance of new, higher molecular weight bands corresponding to the PEGylated protein.[1]

2. Mass Spectrometry (MS):

  • Principle: MS provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the number of PEG chains attached. Techniques like MALDI-TOF or ESI-MS can be employed.[3][17]

  • Procedure:

    • Prepare the purified PEGylated protein sample for MS analysis. This may involve buffer exchange into a volatile buffer.

    • Acquire the mass spectrum of the sample.

    • The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of PEG molecules attached. This allows for the calculation of the average degree of PEGylation.

3. Biological Activity Assay:

  • Principle: It is crucial to assess whether the PEGylation process has affected the biological function of the protein.

  • Procedure:

    • Perform a relevant in vitro or in vivo activity assay for the specific protein.

    • Compare the activity of the PEGylated protein to that of the unmodified protein. A successful PEGylation will ideally retain a significant portion of the protein's biological activity.

The Impact of PEG Architecture: Linear vs. Branched

PEG reagents are available in both linear and branched architectures. Branched PEGs, which feature multiple PEG arms extending from a central core, can offer several advantages over their linear counterparts, including:

  • Superior Shielding: The globular structure of branched PEGs can provide more effective shielding of the protein surface, potentially leading to a greater increase in in vivo circulation time and reduced immunogenicity.[18][]

  • Higher Stability: Some studies suggest that branched PEGs can lead to more stable conjugates compared to linear PEGs of a similar molecular weight.[20]

  • Increased Payload Capacity: For applications involving the conjugation of multiple molecules, branched PEGs offer a higher payload capacity.[18]

However, linear PEGs are generally simpler to synthesize, less expensive, and may cause less steric hindrance, which can be advantageous for site-specific conjugation.[18]

Conclusion

The selection of an appropriate amine-reactive PEGylation reagent is a critical decision that can profoundly impact the therapeutic potential of a biopharmaceutical. A thorough understanding of the different reagent types, their reaction mechanisms, and the stability of the resulting linkages is paramount. While NHS esters remain a popular choice due to their reactivity, reagents that form urethane bonds, such as SC-PEGs, offer the potential for enhanced stability. Furthermore, the architecture of the PEG itself, whether linear or branched, presents another layer of consideration for optimizing the performance of the final conjugate. By carefully considering the factors outlined in this guide and employing rigorous experimental protocols for both conjugation and characterization, researchers can harness the power of PEGylation to develop more effective and durable therapeutic agents.

References

Succinimidyl Carbonate: A Superior Activating Agent for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the efficient and stable linkage of molecules to proteins and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research tools. Activated carbonates are a class of reagents widely employed for the modification of primary amine groups, such as those on the side chain of lysine (B10760008) residues. Among these, succinimidyl carbonate (SC) and its derivatives have emerged as a superior choice, offering distinct advantages over other activated carbonates like p-nitrophenyl carbonate and carbonyldiimidazole (CDI). This guide provides an objective comparison of succinimidyl carbonate's performance against its alternatives, supported by experimental data and detailed methodologies.

Enhanced Reactivity and Efficiency

Succinimidyl carbonates are renowned for their high reactivity towards primary amines, leading to rapid and efficient formation of stable carbamate (B1207046) bonds.[1] This high reactivity often translates to higher conjugation yields and allows for the use of lower concentrations of the labeling reagent, minimizing potential side reactions and simplifying purification processes.

In contrast, other activated carbonates exhibit different reactivity profiles. While direct quantitative comparisons of conjugation efficiency can be context-dependent, studies on related N-hydroxysuccinimide (NHS) esters, which share the same leaving group as succinimidyl carbonate, have shown them to be highly effective. For instance, novel crosslinkers utilizing an NHS moiety demonstrated approximately 30% higher efficiency in generating cross-linked complexes compared to older generation reagents.[2][3] This suggests a general trend of high efficiency for reagents incorporating the N-hydroxysuccinimide leaving group.

Stability in Aqueous Solutions: A Balancing Act

A critical parameter for any bioconjugation reagent is its stability in aqueous buffers, where the competing reaction of hydrolysis can significantly reduce conjugation efficiency. Succinimidyl carbonates are known to be highly susceptible to hydrolysis, particularly at alkaline pH.[1] This necessitates their prompt use after preparation in aqueous solutions.

However, this high reactivity is also a key advantage, as the reaction with amines is often significantly faster than the rate of hydrolysis. The half-life of hydrolysis for a PEG-succinimidyl carbonate has been reported to be approximately 20.4 minutes at pH 8.0 and 25°C. While this may seem short, it is often sufficient for efficient conjugation to occur, especially when using a slight excess of the reagent.

Comparatively, other NHS esters can exhibit longer half-lives. For example, the half-life of hydrolysis for some NHS-ester compounds is reported to be around 4 to 5 hours at pH 7.0 and 0°C.[4] p-Nitrophenyl carbonates also undergo hydrolysis, and their rate is dependent on the specific molecule and conditions.[5][6][7][8] Carbonyldiimidazole is also moisture-sensitive and readily hydrolyzes.[9] The optimal choice of reagent often depends on the specific experimental window required for the conjugation reaction.

Favorable Reaction Byproducts

A significant advantage of succinimidyl carbonate is the nature of its byproduct, N-hydroxysuccinimide (NHS). NHS is water-soluble and can be easily removed from the reaction mixture through standard purification techniques such as dialysis or size-exclusion chromatography.[10] This simplifies the purification of the final bioconjugate, a crucial step in any drug development or research application.

In contrast, the byproducts of other activating agents can be more problematic. For example, while the imidazole (B134444) byproduct of CDI is also water-soluble, its removal is still a necessary purification step.[10]

Comparative Performance Data

To provide a clear overview of the key performance characteristics, the following table summarizes the properties of succinimidyl carbonate and its common alternatives.

FeatureSuccinimidyl Carbonatep-Nitrophenyl CarbonateCarbonyldiimidazole (CDI)Disuccinimidyl Carbonate (DSC)
Reactivity with Amines Very HighModerate to HighHighVery High
Hydrolysis Half-life ~20.4 minutes (pH 8.0, 25°C)Variable, generally more stable than SCMoisture sensitiveMoisture sensitive[11]
Reaction Byproduct N-hydroxysuccinimide (water-soluble)[10]p-Nitrophenol (can require specific removal)Imidazole (water-soluble)[10]N-hydroxysuccinimide (water-soluble)
Key Advantages High reactivity, clean byproductsGood leaving group, historically usedEasily removable byproducts, alternative to phosgene[9]Highly reactive, versatile for activating hydroxyl and amine groups[11]
Key Considerations Short half-life in aqueous solution requires prompt use[1]Slower reaction rates compared to SCMoisture sensitive, can have side reactionsHighly moisture sensitive

Experimental Protocols

To illustrate the practical application and comparison of these reagents, the following are generalized protocols for protein labeling. It is important to note that optimal conditions (e.g., reagent concentration, reaction time, pH) should be determined empirically for each specific protein and ligand.

Protocol 1: Protein Labeling with Succinimidyl Carbonate

This protocol describes a general procedure for labeling a protein with a succinimidyl carbonate-activated molecule.

Materials:

  • Protein solution (2-5 mg/mL in amine-free buffer, e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Succinimidyl carbonate-activated molecule (e.g., Azido-PEG3-succinimidyl carbonate)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the succinimidyl carbonate-activated molecule in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the succinimidyl carbonate stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted succinimidyl carbonate.

  • Purification: Purify the labeled protein from excess reagent and byproducts using a desalting column or dialysis.

Protocol 2: Comparative Protein Labeling Workflow

To directly compare the efficiency of different activated carbonates, a parallel experimental setup is recommended.

Materials:

  • Protein solution (as in Protocol 1)

  • Succinimidyl carbonate-activated molecule

  • p-Nitrophenyl carbonate-activated molecule

  • Carbonyldiimidazole (CDI) and the molecule to be activated

  • Anhydrous DMSO or DMF

  • Appropriate reaction buffers for each reagent (e.g., pH 7.2-8.5 for SC and p-nitrophenyl carbonate; anhydrous conditions for CDI activation step)

  • Quenching buffer

  • SDS-PAGE analysis equipment

  • Method for quantifying labeling efficiency (e.g., spectrophotometry if the label is a chromophore, or mass spectrometry)

Procedure:

  • Reaction Setup: Prepare three parallel reaction mixtures, each containing the same amount of protein in the appropriate buffer.

  • Reagent Addition:

    • To the first reaction, add the succinimidyl carbonate-activated molecule as described in Protocol 1.

    • To the second reaction, add the p-nitrophenyl carbonate-activated molecule, typically requiring longer incubation times or slightly higher pH for comparable reactivity.

    • For the third reaction, first activate the molecule to be conjugated with CDI in an anhydrous solvent, and then add this activated intermediate to the protein solution.

  • Incubation: Incubate all reactions under their optimal conditions. It is advisable to take time points to monitor the progress of the reaction.

  • Quenching: Stop all reactions at the desired time point(s) by adding the quenching buffer.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight conjugates.

    • Quantify the degree of labeling for each reaction using an appropriate analytical method.

Visualizing the Reaction Mechanism

The reaction of a succinimidyl carbonate with a primary amine on a protein proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates this process.

Succinimidyl carbonate reaction with a primary amine.

Conclusion

Succinimidyl carbonate offers a compelling combination of high reactivity, efficiency, and favorable byproduct characteristics, making it a preferred choice for many bioconjugation applications. While its stability in aqueous solutions requires careful consideration of experimental timelines, the rapid reaction kinetics often outweigh this limitation. For researchers, scientists, and drug development professionals seeking to create stable and well-defined bioconjugates, succinimidyl carbonate and its derivatives provide a powerful and reliable tool. The selection of the optimal activated carbonate will ultimately depend on the specific requirements of the biomolecules and the desired attributes of the final conjugate.

References

A Comparative Guide to Analytical Techniques for Characterizing m-PEG5-Succinimidyl Carbonate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules with methoxy-polyethylene glycol (m-PEG) linkers is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other moieties. The m-PEG5-succinimidyl carbonate is a discrete PEGylation reagent that offers a short, hydrophilic spacer, improving solubility and pharmacokinetic profiles of the conjugated molecule.[1][2] Rigorous analytical characterization of these conjugates is a critical step to ensure their quality, efficacy, and safety. This guide provides a comparative overview of key analytical techniques used to characterize this compound conjugates, complete with experimental protocols and data to aid in method selection and implementation.

Core Analytical Techniques

A multi-faceted approach employing a combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound conjugates. The primary analytical goals include assessing the purity of the conjugate, confirming its identity and molecular weight, determining the degree of PEGylation, and identifying the conjugation site.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of PEGylated biomolecules, offering high-resolution separation of the conjugate from unconjugated starting materials and reaction byproducts.[3] Size-exclusion and reversed-phase chromatography are the most commonly employed modes.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius.[4] PEGylation increases the hydrodynamic volume of a molecule, causing the conjugate to elute earlier than its unconjugated counterpart. SEC-HPLC is particularly effective for determining the extent of aggregation and quantifying the relative amounts of conjugate, unreacted protein, and free PEG.[4][5]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] The addition of the hydrophilic m-PEG5 linker decreases the overall hydrophobicity of the molecule, leading to a shorter retention time on a reversed-phase column compared to the unconjugated molecule. This method is highly effective for purity assessment and can often resolve species with different degrees of PEGylation.

Table 1: Quantitative Comparison of HPLC Techniques

ParameterSEC-HPLCRP-HPLC
Primary Separation Principle Hydrodynamic RadiusHydrophobicity
Typical Resolution Good for separating aggregates and free PEG from conjugate.[4][5]Excellent for resolving species with different degrees of PEGylation and isomers.[]
Limit of Detection (LOD) For free PEG: ~3.125 - 10 µg/mL.[4][7]Generally in the low µg/mL range, depending on the chromophore.
Limit of Quantitation (LOQ) For free PEG: ~12.5 - 25 µg/mL.[4][7]Typically 3-5 times the LOD.
Key Applications Purity, aggregation, and conjugate vs. free protein/PEG quantification.[4]Purity, determination of degree of PEGylation, and isomeric separation.[]
  • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL or similar) with a mobile phase such as 150 mM sodium phosphate (B84403) buffer, pH 7.0, at a flow rate of 1.0 mL/min.[8]

  • Sample Preparation: Dilute the this compound conjugate sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Injection and Analysis: Inject 20 µL of the sample and monitor the elution profile using a UV detector at 214 nm or 280 nm.

  • Data Analysis: The PEGylated conjugate will elute as the main peak, with any high molecular weight aggregates eluting earlier and unconjugated protein or smaller fragments eluting later. The relative peak areas can be used to determine the purity of the conjugate.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous confirmation of conjugation and the precise determination of the molecular weight of the resulting conjugate.[9] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are widely used.[8]

  • MALDI-TOF MS: This technique is well-suited for determining the average molecular weight of the conjugate and can provide information on the degree of PEGylation by showing a distribution of peaks corresponding to the addition of one or more m-PEG5 units.[10] It is often preferred for its relative tolerance to complex mixtures.[11]

  • ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI-MS provides high-resolution mass data and can be used to determine the exact mass of the conjugate.[12] This allows for the confirmation of the elemental composition and can aid in identifying the sites of PEGylation through peptide mapping experiments.[12]

Table 2: Quantitative Comparison of Mass Spectrometry Techniques

ParameterMALDI-TOF MSESI-MS (LC-MS)
Primary Information Average Molecular Weight, Degree of PEGylation.[9]Exact Mass, Elemental Composition, Site of PEGylation (with fragmentation).[12]
Mass Accuracy Typically within 0.01% to 0.1%.High resolution instruments can achieve < 5 ppm accuracy.
Resolution Good for resolving PEG oligomers.[10]Excellent, can resolve isotopic peaks for smaller conjugates.
Sample Preparation Co-crystallization with a matrix.Requires sample to be in a volatile buffer.
Key Applications Rapid confirmation of conjugation and determination of PEGylation distribution.[13]Precise mass determination, structural elucidation, and peptide mapping.[12]
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water.[13]

  • Sample Preparation: Mix the conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector positive ion mode.

  • Data Analysis: The resulting spectrum will show a peak or a series of peaks corresponding to the molecular weight of the conjugate. The mass shift from the unconjugated molecule will confirm the addition of the this compound linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for the structural characterization of the this compound reagent itself and can be used to confirm the formation of the carbamate (B1207046) linkage upon conjugation.[14] It provides detailed information about the chemical environment of the protons in the molecule.

  • Sample Preparation: Dissolve a few milligrams of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The spectrum of the conjugate will show characteristic peaks for the methoxy (B1213986) group (around 3.38 ppm) and the ethylene (B1197577) glycol repeating units (around 3.64 ppm) of the PEG chain.[14] The disappearance of the succinimidyl proton signals and the appearance of new signals corresponding to the formed carbamate linkage will confirm successful conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound conjugates, FTIR can be used to confirm the presence of the PEG chain and the formation of the carbamate bond.

  • Sample Preparation: Prepare a sample of the conjugate, either as a thin film on a suitable substrate or as a KBr pellet.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum of the conjugate will show a strong characteristic C-O-C stretching band for the PEG backbone around 1100 cm⁻¹. The disappearance of the succinimidyl carbonate peaks (around 1815 cm⁻¹ and 1785 cm⁻¹) and the appearance of a new carbamate carbonyl peak (around 1700-1740 cm⁻¹) provides evidence of successful conjugation.[15][16]

Comparison of Analytical Techniques

Each analytical technique provides unique and complementary information for the characterization of this compound conjugates. The choice of technique will depend on the specific analytical question being addressed.

Table 3: Overall Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
SEC-HPLC Purity, aggregation, molecular size distribution.Robust, reproducible, good for quantitative analysis of mixtures.Limited resolution for species with similar hydrodynamic radii.
RP-HPLC Purity, degree of PEGylation, isomeric separation.High resolution, excellent for purity determination.Can be challenging to develop methods for complex conjugates.
MALDI-TOF MS Average molecular weight, degree of PEGylation.Rapid, tolerant to complex mixtures, good for initial screening.Lower mass accuracy and resolution compared to ESI-MS.
ESI-MS Exact mass, elemental composition, structural information.High mass accuracy and resolution, can be coupled with LC.Requires pure samples in volatile buffers, can produce complex spectra.
¹H NMR Detailed structural information, confirmation of covalent linkage.Provides unambiguous structural data.Requires higher sample concentrations, can be complex to interpret for large molecules.
FTIR Presence of functional groups, confirmation of conjugation.Rapid, non-destructive, easy to use.Provides limited structural detail, not suitable for quantification.

Alternative Chromatographic Techniques

While SEC and RP-HPLC are the most common chromatographic methods, other techniques can provide valuable orthogonal information.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[17] The conjugation of the neutral m-PEG5 linker can shield charged residues on a protein, leading to a change in its retention behavior on an IEX column.[18][19] This can be exploited to separate conjugates with different degrees of PEGylation.[20]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions.[] The hydrophilic m-PEG5 linker reduces the hydrophobicity of the conjugate, causing it to elute earlier than the unconjugated molecule.[9][21][22] HIC can be a useful alternative to RP-HPLC, particularly for proteins that are sensitive to organic solvents.[23]

Visualizing the Analytical Workflow

A systematic approach is crucial for the thorough characterization of this compound conjugates. The following workflow illustrates how the different analytical techniques can be integrated.

Analytical_Workflow start Conjugation Reaction Mixture sec_hplc SEC-HPLC (Purity & Aggregation) start->sec_hplc rp_hplc RP-HPLC (Purity & Degree of PEGylation) start->rp_hplc nmr ¹H NMR (Structural Confirmation) start->nmr ftir FTIR (Functional Group Analysis) start->ftir maldi_ms MALDI-TOF MS (MW Confirmation) sec_hplc->maldi_ms lc_ms LC-MS (ESI) (Exact Mass & Peptide Mapping) rp_hplc->lc_ms final_product Characterized Conjugate maldi_ms->final_product lc_ms->final_product nmr->final_product ftir->final_product

Caption: A typical analytical workflow for the characterization of this compound conjugates.

This logical progression ensures that the purity, identity, and structural integrity of the conjugate are thoroughly assessed.

Technique_Comparison Techniques Analytical Technique SEC-HPLC RP-HPLC MALDI-TOF MS ESI-MS ¹H NMR FTIR Information Information Provided Purity, Aggregation Purity, DoS Avg. MW, DoS Exact Mass, Structure Covalent Linkage Functional Groups Resolution Resolution Good Excellent Good Excellent Atomic Functional Group Sensitivity Sensitivity Moderate (µg) High (ng-µg) High (pmol-fmol) Very High (fmol-amol) Low (mg) Moderate (µg) Quantitation Quantitative Capability Excellent Excellent Semi-Quantitative Good Good (with internal std.) Poor note *DoS: Degree of Substitution

Caption: Comparison of key attributes for different analytical techniques.

By leveraging the strengths of each of these analytical techniques, researchers and drug developers can gain a comprehensive understanding of their this compound conjugates, ensuring the development of high-quality and well-characterized biotherapeutics.

References

A Comparative Guide to Protein Modification: Mass Spectrometry Analysis of m-PEG5-Succinimidyl Carbonate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone of modern biotherapeutics. This guide provides a detailed comparison of m-PEG5-succinimidyl carbonate (m-PEG5-SC) with other common amine-reactive PEGylation reagents, supported by experimental protocols and mass spectrometry analysis workflows.

The covalent attachment of PEG to a protein can significantly enhance its therapeutic properties by increasing its hydrodynamic size. This modification can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2] this compound is a popular reagent that targets primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable carbamate (B1207046) linkage.[3][4]

Comparing Amine-Reactive PEGylation Reagents

The choice of PEGylation reagent is critical as it influences the stability of the resulting conjugate and can impact the biological activity of the protein.[5] While m-PEG5-SC is widely used, several alternatives with different linker chemistries are available, primarily N-hydroxysuccinimide (NHS) esters that form an amide bond. The main difference lies in the linkage formed: a carbamate bond with succinimidyl carbonates and an amide bond with NHS esters. Carbamate linkages are generally stable, contributing to the long-term efficacy of the modified protein.[6]

Here, we compare this compound with two common NHS ester alternatives: mPEG-Succinimidyl Propionate (mPEG-SPA) and mPEG-Succinimidyl Valerate (mPEG-SVA).

FeatureThis compound (m-PEG5-SC)mPEG-Succinimidyl Propionate (mPEG-SPA)mPEG-Succinimidyl Valerate (mPEG-SVA)
Reactive Group Succinimidyl CarbonateSuccinimidyl Ester of Propionic AcidSuccinimidyl Ester of Valeric Acid
Target Residues Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)Primary amines (e.g., Lysine, N-terminus)
Resulting Linkage CarbamateAmideAmide
Linkage Stability HighHighHigh
Hydrolysis Half-life of Reagent ShorterLonger than SCLonger than SPA
Reaction pH 7.0 - 8.57.0 - 8.57.0 - 8.5
Byproduct N-hydroxysuccinimideN-hydroxysuccinimideN-hydroxysuccinimide

Note: The data in this table is representative and intended for illustrative comparison. Actual performance may vary depending on the specific protein and reaction conditions.

The stability of the PEG reagent itself in aqueous solution is an important consideration. NHS esters with longer alkyl chains between the PEG moiety and the reactive group, such as SVA, tend to have a higher stability against hydrolysis compared to those with shorter linkers like SPA, and even more so than succinimidyl carbonates. This can provide a wider time window for the conjugation reaction.

Experimental Protocols

Protein PEGylation with this compound

This protocol outlines a general procedure for the modification of a protein with this compound. The optimal conditions, including the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be performed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG reagent. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show an increase in apparent molecular weight, and by mass spectrometry to determine the degree of PEGylation.

Mass Spectrometry Analysis of PEGylated Proteins

The analysis of PEGylated proteins by mass spectrometry presents challenges due to the heterogeneity of the PEG polymer and the multiple charged species generated during ionization.[7][8] High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are well-suited for this analysis.[5]

Instrumentation and Method:

  • Liquid Chromatography (LC): A reverse-phase column (e.g., C4 or C8) is typically used for separation. A gradient of increasing organic solvent (e.g., acetonitrile) with a constant acidic modifier (e.g., 0.1% formic acid) is employed for elution.

  • Mass Spectrometer: An ESI-Orbitrap or ESI-TOF mass spectrometer is used for high-resolution mass analysis.

  • Charge Reduction: To simplify the complex mass spectra, a charge-reducing agent like triethylamine (B128534) (TEA) can be introduced post-column.[9] A 0.2% to 1% solution of TEA in the mobile phase can significantly improve the quality of the data.[9]

Data Analysis: The resulting mass spectrum of a PEGylated protein will show a distribution of peaks corresponding to the protein with different numbers of PEG chains attached, as well as the heterogeneity of the PEG polymer itself (a distribution of species differing by 44 Da, the mass of an ethylene (B1197577) glycol unit).[8] Deconvolution software is used to process the raw data and determine the average mass of the different PEGylated species and the overall distribution.[10]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the analysis of proteins modified by this compound, the following diagrams are provided.

PEGylation_Reaction Protein Protein (with primary amines, e.g., Lysine) Reaction Reaction (pH 7.0-8.5) Protein->Reaction PEG_Reagent This compound PEG_Reagent->Reaction PEGylated_Protein PEGylated Protein (Stable Carbamate Linkage) Reaction->PEGylated_Protein Byproduct N-hydroxysuccinimide Reaction->Byproduct

Figure 1. Reaction of a protein with this compound.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing PEGylated_Protein Purified PEGylated Protein LC Reverse-Phase HPLC PEGylated_Protein->LC Charge_Reduction Post-Column Charge Reduction (e.g., TEA) LC->Charge_Reduction MS High-Resolution MS (e.g., Orbitrap, TOF) Raw_Spectra Complex Mass Spectra MS->Raw_Spectra Charge_Reduction->MS Deconvolution Deconvolution Software Raw_Spectra->Deconvolution Final_Data Degree of PEGylation Mass Distribution Deconvolution->Final_Data

Figure 2. Workflow for mass spectrometry analysis of PEGylated proteins.

Pharmacokinetics Therapeutic_Protein Therapeutic Protein PEGylation PEGylation (e.g., with m-PEG5-SC) Therapeutic_Protein->PEGylation PEG_Protein PEGylated Protein PEGylation->PEG_Protein Increased_Size Increased Hydrodynamic Size PEG_Protein->Increased_Size Reduced_Clearance Reduced Renal Clearance Increased_Size->Reduced_Clearance Longer_HalfLife Longer Circulatory Half-Life Reduced_Clearance->Longer_HalfLife Sustained_Signaling Sustained Therapeutic Effect Longer_HalfLife->Sustained_Signaling

Figure 3. Impact of PEGylation on protein pharmacokinetics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, introduces significant complexity and heterogeneity to the protein product, necessitating robust analytical methods to assess its purity. High-performance liquid chromatography (HPLC) stands out as a powerful and versatile tool for the characterization and purity assessment of PEGylated proteins. This guide provides a comparative overview of the most common HPLC methods employed for this purpose: size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), reversed-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC).

Comparison of HPLC Methods

The selection of an appropriate HPLC method for purity assessment of PEGylated proteins depends on the specific impurities to be detected and the desired level of resolution. Each technique offers unique advantages and is often used in conjunction with others to provide a comprehensive purity profile.

Method Principle of Separation Primary Applications Advantages Limitations
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]- Removal of unreacted PEG and native protein.[] - Detection of high molecular weight aggregates.[2] - Monitoring the degree of PEGylation.[3]- Mild, non-denaturing conditions. - Robust and easy to set up.- Low resolution, especially for positional isomers.[4] - Limited capacity.[4]
Ion-Exchange Chromatography (IEX) Separation based on differences in surface charge.[][5]- Separation of positional isomers.[][6] - Monitoring the degree of PEGylation.[6] - Separation of charged variants and degradation products.[7]- High resolution for charged species.[6] - Can be coupled with mass spectrometry (MS).[8]- PEG chains can shield protein charges, affecting separation.[] - Mobile phase pH is a critical parameter.[7]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]- High-resolution separation of positional isomers.[][4] - Identification of PEGylation sites.[] - Stability-indicating assays.- High resolution and efficiency.[4] - Compatible with MS.[4]- Can cause protein denaturation due to organic solvents and acidic pH. - PEGylated proteins may exhibit poor peak shapes.[4]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobic interactions in a non-denaturing aqueous mobile phase.[][9]- Separation of PEGylation reaction products.[9] - Purification of PEGylated proteins.[] - Can supplement IEX for difficult separations.[]- Non-denaturing conditions preserve protein structure and bioactivity. - Orthogonal separation mechanism to IEX and SEC.- Lower capacity compared to IEX.[] - Can have lower resolution between adjacent peaks.[]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for each key HPLC method.

Size-Exclusion Chromatography (SEC)
  • Objective: To separate PEGylated protein from unreacted protein and free PEG based on size.

  • Column: TSKgel G3000SWXL or similar silica-based SEC column.[3]

  • Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm or 280 nm.[4]

  • Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 2.0 mg/mL).

  • Injection Volume: 20 µL.

Ion-Exchange Chromatography (IEX)
  • Objective: To separate positional isomers of mono-PEGylated and di-PEGylated proteins.

  • Column: TSKgel SP-5PW (strong cation exchanger) or similar.[3]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 6.0.

  • Mobile Phase B: Mobile Phase A + 1.0 M NaCl.

  • Gradient: A linear gradient from 0% to 100% B over a specified time (e.g., 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

Reversed-Phase HPLC (RP-HPLC)
  • Objective: To achieve high-resolution separation of PEGylated and unmodified proteins, as well as different PEGylated forms.

  • Column: Jupiter 300 C4, 150 x 4.6 mm.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) and 2% acetonitrile (B52724) in water.[4][10]

  • Mobile Phase B: 90% acetonitrile/0.08% TFA in water.[4]

  • Gradient: A gradient from 20% to 55% B in 25 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 45 °C.[4][10]

  • Detection: UV at 214 nm.[4]

  • Sample Preparation: Quench the PEGylation reaction mixture with an equal volume of 50 mM Tris/1% TFA (pH ~2).[4]

Hydrophobic Interaction Chromatography (HIC)
  • Objective: To separate PEGylated protein species based on their hydrophobicity under non-denaturing conditions.

  • Column: A HIC column with a suitable stationary phase (e.g., butyl, phenyl).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: A descending salt gradient from 100% A to 100% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A.

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the overall purity assessment strategy.

HPLC_Purity_Assessment_Workflow cluster_sample PEGylation Reaction Mixture cluster_hplc HPLC Purity Assessment cluster_impurities Impurity Profile Reaction_Mixture Crude Product SEC SEC-HPLC Reaction_Mixture->SEC Initial Sizing IEX IEX-HPLC Reaction_Mixture->IEX Charge Separation RP_HPLC RP-HPLC Reaction_Mixture->RP_HPLC Hydrophobicity Separation HIC HIC-HPLC Reaction_Mixture->HIC Hydrophobicity Separation Aggregates Aggregates SEC->Aggregates Free_PEG Free PEG SEC->Free_PEG Native_Protein Native Protein SEC->Native_Protein Positional_Isomers Positional Isomers IEX->Positional_Isomers Charged_Variants Charged Variants IEX->Charged_Variants RP_HPLC->Positional_Isomers HIC->Positional_Isomers

Caption: General workflow for HPLC-based purity assessment of PEGylated proteins.

HPLC_Method_Selection_Logic start Purity Assessment Goal q1 Separate by Size? (Aggregates, Free PEG) start->q1 q2 Separate by Charge? (Positional Isomers, Variants) q1->q2 No sec Use SEC q1->sec Yes q3 Separate by Hydrophobicity? q2->q3 No iex Use IEX q2->iex Yes rp Use RP-HPLC q3->rp Yes (High Resolution) hic Use HIC q3->hic Yes (Non-denaturing)

Caption: Decision tree for selecting an appropriate HPLC method.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG5-succinimidyl carbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG5-succinimidyl carbonate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₁₆H₂₇NO₁₀[][2][3][4]
Molecular Weight 393.39 g/mol [][2][3][4]
CAS Number 1058691-00-1[][2][3][4]
Purity ≥95% to 98%[2][5]
Storage Temperature -20°C (long-term)[][2][6][7][8]
Shipping Temperature Ambient[][2][8]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the product to a designated storage area. For long-term stability, store the container at -20°C in a dry, inert environment.[][2][6][7][8] The container should be tightly sealed to protect it from moisture and light, as exposure can lead to hydrolysis and degradation of the reactive succinimidyl carbonate group.[][6]

Personal Protective Equipment (PPE)

Although not classified as a hazardous substance under Regulation (EC) No. 1272/2008, its toxicological properties have not been fully investigated.[9] Therefore, standard laboratory precautions and the following PPE are mandatory:

PPE TypeSpecificationCitations
Eye Protection Chemical safety goggles[9][10]
Hand Protection Chemical-resistant gloves[9][10]
Respiratory Protection Use in a well-ventilated area with local exhaust. Avoid inhaling vapor or gas.[9][10]
Lab Coat Standard laboratory coat
Handling and Experimental Use
  • Environment: Handle the compound in a well-ventilated area, preferably under a chemical fume hood.

  • Preparation: Allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the product.[] For best results and stability, prepare solutions fresh just before use.[6]

  • Weighing and Dispensing: Conduct these activities in a controlled environment to minimize exposure and contamination.

  • Reactivity: this compound reacts with primary amines to form stable carbamate (B1207046) linkages.[][2] Avoid contact with strong oxidizing agents.[9][10]

Spill Management

In the event of a spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[9][10]

  • Collect the absorbed material and place it into a designated chemical waste container.[9][10]

  • Do not flush spills down the sewer. [9][10]

First Aid Measures
Exposure RouteFirst Aid ProtocolCitations
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[9]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[9]
Eye Contact Flush eyes with water as a precaution.[9]
Ingestion Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9]
Disposal
  • All waste material, including empty containers and contaminated items, should be placed in a sealed, labeled chemical waste container.

  • Dispose of the chemical waste in accordance with local, state, and federal environmental regulations.[9][10]

Safe Handling Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

G cluster_prep Preparation & Handling cluster_exp Experimental & Post-Use A Receive & Inspect Package B Store at -20°C (Dry, Inert Atmosphere) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Ventilated Area (Fume Hood) C->D E Equilibrate to Room Temp Before Opening D->E F Prepare Fresh Solution E->F G Perform Experiment F->G H Spill Occurred? G->H I Absorb with Inert Material Place in Waste Container H->I Yes K Dispose of Waste in Sealed Chemical Container H->K No J Decontaminate Area I->J J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-succinimidyl carbonate
Reactant of Route 2
Reactant of Route 2
m-PEG5-succinimidyl carbonate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.